SCH 900822
Beschreibung
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Eigenschaften
Molekularformel |
C34H43Cl2N7O2 |
|---|---|
Molekulargewicht |
652.7 g/mol |
IUPAC-Name |
4-[(1R)-1-[8-tert-butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C34H43Cl2N7O2/c1-32(2,3)14-13-27(21-7-9-22(10-8-21)30(44)37-20-28-39-41-42-40-28)43-31(45)29(23-17-25(35)19-26(36)18-23)38-34(43)15-11-24(12-16-34)33(4,5)6/h7-10,17-19,24,27H,11-16,20H2,1-6H3,(H,37,44)(H,39,40,41,42)/t24?,27-,34?/m1/s1 |
InChI-Schlüssel |
QSZJSUYLKJZUKX-MTABRHERSA-N |
Isomerische SMILES |
CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC(=C5)Cl)Cl |
Kanonische SMILES |
CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of SCH 900822
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 900822 is a potent and selective, orally bioavailable small molecule antagonist of the human glucagon receptor (hGCGR). By competitively inhibiting the binding of glucagon to its receptor, this compound effectively blocks the downstream signaling cascade that leads to hepatic glucose production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and effects on downstream signaling pathways. Detailed experimental protocols for key assays and a summary of its in vivo efficacy are also presented to support further research and development in the field of metabolic diseases, particularly type 2 diabetes.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia. The glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, is the primary mediator of glucagon's physiological effects. Antagonism of the GCGR represents a promising therapeutic strategy for the management of type 2 diabetes by reducing excessive endogenous glucose production.
This compound, N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide, is a novel small molecule identified as a potent and selective antagonist of the hGCGR. This document details the molecular mechanism through which this compound exerts its effects.
Mechanism of Action
Direct Antagonism of the Glucagon Receptor
The primary mechanism of action of this compound is its direct and competitive antagonism of the human glucagon receptor. By binding to the receptor, this compound prevents the endogenous ligand, glucagon, from binding and initiating the downstream signaling cascade.
Inhibition of Downstream Signaling Pathways
The binding of glucagon to its receptor activates the Gs alpha subunit of the associated heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates and activates various downstream targets, ultimately resulting in increased glycogenolysis and gluconeogenesis.
This compound, by blocking the initial glucagon binding, effectively inhibits this entire signaling pathway, starting with the prevention of cAMP production.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Species | Value |
| Binding Affinity | |||
| Radioligand Binding (Ki) | Glucagon Receptor (GCGR) | Human | 2.6 nM |
| Functional Activity | |||
| cAMP Inhibition (IC50) | Glucagon Receptor (GCGR) | Human | 10 nM |
| Selectivity | |||
| Functional Inhibition (IC50) | GLP-1 Receptor | Human | >10,000 nM |
| Functional Inhibition (IC50) | GIP Receptor | Human | >10,000 nM |
Table 1: In Vitro Potency and Selectivity of this compound
Experimental Protocols
Glucagon Receptor Binding Assay (Radioligand Displacement)
This protocol details the method used to determine the binding affinity (Ki) of this compound for the human glucagon receptor.
-
Cell Line: CHO-K1 cells stably expressing the human glucagon receptor (hGCGR).
-
Radioligand: [125I]-Glucagon.
-
Procedure:
-
Prepare cell membranes from hGCGR-expressing CHO-K1 cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-Glucagon and varying concentrations of this compound.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional cAMP Inhibition Assay
This protocol describes the method to assess the functional antagonist activity of this compound by measuring its ability to inhibit glucagon-stimulated cAMP production.
-
Cell Line: CHO-K1 cells stably expressing the hGCGR.
-
Stimulant: Glucagon.
-
Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
-
Procedure:
-
Seed hGCGR-expressing CHO-K1 cells in a 384-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Stimulate the cells with a fixed concentration of glucagon (EC80) for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to occur.
-
Read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo Glucose Tolerance Test
This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a relevant animal model.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally (p.o.) at a specified time before the glucose challenge.
-
At time zero, administer a bolus of glucose intraperitoneally (i.p.).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
Analyze the data by calculating the area under the curve (AUC) for the blood glucose excursion.
-
Conclusion
This compound is a potent and selective antagonist of the human glucagon receptor. Its mechanism of action involves the direct blockade of glucagon binding, leading to the inhibition of the Gs-cAMP-PKA signaling pathway and a subsequent reduction in hepatic glucose production. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for the treatment of type 2 diabetes. This technical guide provides a detailed overview of its mechanism, along with the necessary experimental protocols to facilitate further investigation and development of this and similar compounds.
SCH 900822: A Comprehensive Technical Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), a critical component in glucose homeostasis. This document provides an in-depth technical overview of its chemical structure, properties, and the experimental protocols for its synthesis and biological evaluation, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name 4-[(1R)-1-[8-tert-Butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide.[1] Its structure is characterized by a central spiroimidazolone core.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(1R)-1-[8-tert-Butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide | [1] |
| CAS Number | 1220894-09-6 | [1] |
| Chemical Formula | C34H43Cl2N7O2 | [1] |
| Molecular Weight | 652.67 g/mol | [1] |
| SMILES | O=C(NCC1=NNN=N1)C2=CC=C(--INVALID-LINK--CCC(C)(C)C)C=C2 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Species | Assay | Reference |
| Glucagon Receptor Binding IC50 | 10.3 nM | Human | Radioligand Binding Assay | |
| cAMP Functional Activity IC50 | 12.5 nM | Human | cAMP Assay | |
| Selectivity over GLP-1 Receptor | >10,000-fold | Human | --- |
Mechanism of Action
This compound functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it blocks the downstream signaling cascade initiated by glucagon. This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular accumulation of cyclic AMP (cAMP). The ultimate effect is a decrease in hepatic glucose production through the inhibition of glycogenolysis and gluconeogenesis.
References
SCH 900822: A Selective Glucagon Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900822 is a potent and selective, non-peptide, small-molecule antagonist of the human glucagon receptor (hGCGR).[1][2] Glucagon, a key hormone in glucose homeostasis, exerts its effects by binding to the GCGR, primarily in the liver, stimulating glycogenolysis and gluconeogenesis. In conditions such as type 2 diabetes, elevated glucagon levels contribute to hyperglycemia. Antagonism of the GCGR is therefore a promising therapeutic strategy for the management of diabetes. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound and related compounds.
Table 1: In Vitro Binding Affinity of this compound for the Human Glucagon Receptor
| Compound | hGCGR IC50 (nM) |
| This compound | 6.6 |
IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Table 2: In Vitro Functional Antagonist Activity of this compound in a cAMP Assay
| Compound | hGCGR cAMP IC50 (nM) |
| This compound | 15.7 |
IC50 values represent the concentration of the compound required to inhibit 50% of the glucagon-stimulated cAMP production.
Table 3: Selectivity of this compound for the Human Glucagon Receptor over other Family B GPCRs
| Receptor | IC50 (nM) |
| hGCGR | 6.6 |
| hGIPR | 1020 |
| hPAC1 | 9200 |
| hGLP-1R | >10000 |
| hVPAC1 | >10000 |
| hVPAC2 | >10000 |
Data demonstrates the high selectivity of this compound for the glucagon receptor.
Experimental Protocols
Radioligand Binding Assay (for determining IC50)
This protocol outlines the methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds for the human glucagon receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human glucagon receptor are harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]
-
Protein concentration is determined using a standard method like the BCA assay.[3]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]
-
A fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon).
-
Varying concentrations of the test compound (e.g., this compound).
-
Cell membrane preparation.
-
-
For determining non-specific binding, a high concentration of unlabeled glucagon is added instead of the test compound.
-
The plate is incubated, typically for 60 minutes at 30°C, to allow binding to reach equilibrium.[3]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding curve.
cAMP Accumulation Assay (for determining functional IC50)
This protocol describes a cell-based functional assay to measure the ability of a compound to antagonize glucagon-stimulated cyclic AMP (cAMP) production.
1. Cell Culture and Seeding:
-
CHO-K1 or HEK293 cells stably expressing the human glucagon receptor are cultured in appropriate growth medium.
-
Cells are seeded into 96- or 384-well plates and grown to a desired confluency.[4]
2. Assay Procedure:
-
The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA).
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
To stimulate cAMP production, a fixed concentration of glucagon (typically the EC80 concentration) is added to the wells.
-
The stimulation is carried out for a specific time, for example, 30 minutes at room temperature.[5]
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included in the assay buffer to prevent the degradation of cAMP.[6]
3. Lysis and cAMP Detection:
-
Following stimulation, the cells are lysed using a lysis buffer to release the intracellular cAMP.[4]
-
The concentration of cAMP in the cell lysate is then quantified using a commercially available cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or chemiluminescence.
4. Data Analysis:
-
The amount of cAMP produced in the presence of the antagonist is compared to the amount produced by glucagon stimulation alone.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP response, is determined by fitting the data to a dose-response curve using non-linear regression.
Signaling Pathways and Experimental Workflows
Caption: Glucagon Receptor Signaling Pathway and the Mechanism of Action of this compound.
Caption: Workflow for a Radioligand Binding Assay to Determine IC50.
Caption: Workflow for a cAMP Accumulation Assay to Determine Functional IC50.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Efficacy of SCH 900822 (Ulixertinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of SCH 900822, also known as ulixertinib or BVD-523. Ulixertinib is a first-in-class, orally available, and reversible ATP-competitive inhibitor of extracellular signal-regulated kinase 1 (ERK1) and 2 (ERK2). As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are critical regulators of cell proliferation and survival and are often dysregulated in various cancers. This document synthesizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and experimental workflows.
Core Data Summary
The preclinical efficacy of ulixertinib has been demonstrated through a series of in vitro and in vivo studies, establishing its potency against ERK1/2 and its anti-proliferative effects in cancer models harboring MAPK pathway mutations.
In Vitro Efficacy
Ulixertinib demonstrates potent enzymatic and cellular activity. Biochemical assays confirm its high affinity for ERK1 and ERK2. In cellular models, it effectively inhibits downstream signaling and cell proliferation at nanomolar concentrations.
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical Potency | |||
| Ki | ERK1 | <0.3 nM | [1] |
| Ki | ERK2 | 0.04 ± 0.02 nM | [2] |
| IC50 | ERK2 | <0.3 nM | [1] |
| Cellular Activity | |||
| p-RSK Inhibition IC50 | A375 (BRAF V600E) | 140 nM | [1] |
| Cell Proliferation IC50 | A375 (BRAF V600E) | 180 nM | [1] |
In Vivo Efficacy
In xenograft models of human cancers, orally administered ulixertinib has shown significant dose-dependent anti-tumor activity, including tumor growth inhibition and regression.
| Model (Cell Line) | Mutation | Dosing Regimen (Oral Gavage) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Melanoma (A375) | BRAF V600E | 50 mg/kg BID | 71% TGI | [3] |
| Melanoma (A375) | BRAF V600E | 100 mg/kg BID | 99% TGI with 7 partial regressions | [3] |
| Colorectal (Colo205) | BRAF V600E | 25 mg/kg BID | 25.2% T/C | [3] |
| Colorectal (Colo205) | BRAF V600E | 50 mg/kg BID | -48.2% Regression (T/Ti) | [3] |
| Colorectal (Colo205) | BRAF V600E | 75 mg/kg BID | -77.2% Regression (T/Ti) | [3] |
| Colorectal (Colo205) | BRAF V600E | 100 mg/kg BID | -92.3% Regression (T/Ti) | [3] |
| Pancreatic (MIAPaCa2) | KRAS G12C | 100 mg/kg BID | 5.3% T/C | [3] |
Signaling Pathway and Experimental Workflows
Visual diagrams are provided to illustrate the mechanism of action of ulixertinib and the general workflows for key preclinical experiments.
References
SCH 900822: A Technical Overview of its Antagonistic Effect on Hepatic Glycogenolysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR). By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound effectively reduces hepatic glucose production. This mechanism of action, primarily centered on the inhibition of hepatic glycogenolysis and gluconeogenesis, positions this compound as a potential therapeutic agent for the management of type 2 diabetes.[1] This technical guide provides a comprehensive overview of the core principles underlying the action of this compound on hepatic glycogenolysis, drawing from established knowledge of glucagon receptor signaling and the methodologies employed in the characterization of similar antagonists.
While specific quantitative data and detailed experimental protocols for this compound are not publicly available in the searched literature, this document outlines the generally accepted signaling pathways and the standard experimental workflows used to evaluate such compounds.
Introduction: The Role of Glucagon in Hepatic Glucose Homeostasis
Glucagon, a peptide hormone secreted by the α-cells of the pancreas, plays a critical role in maintaining glucose homeostasis, acting as a counter-regulatory hormone to insulin.[2] In the liver, glucagon binds to its G protein-coupled receptor (GPCR), the glucagon receptor (GCGR), initiating a signaling cascade that results in increased hepatic glucose output.[2] This is achieved through two primary mechanisms:
-
Glycogenolysis: The breakdown of stored glycogen into glucose.[3]
-
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.[2]
In individuals with type 2 diabetes, dysregulated glucagon secretion contributes to chronic hyperglycemia. Therefore, antagonizing the glucagon receptor presents a promising therapeutic strategy for controlling blood glucose levels.
Mechanism of Action: this compound as a Glucagon Receptor Antagonist
This compound functions as a competitive antagonist at the glucagon receptor.[1] It binds to the receptor, preventing the binding of endogenous glucagon and thereby inhibiting the downstream signaling cascade that leads to hepatic glucose production.
The Glucagon Signaling Pathway
The binding of glucagon to the GCGR activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate and activate glycogen phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the key enzyme responsible for initiating glycogenolysis.[2]
References
Methodological & Application
Application Notes: SCH 900822 In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), a Class B G-protein coupled receptor (GPCR).[1][2] Glucagon plays a critical role in glucose homeostasis, primarily by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.[3] In disease states such as type 2 diabetes, hyperglucagonemia can contribute to hyperglycemia. By blocking the interaction of glucagon with its receptor, this compound inhibits these downstream signaling events, leading to reduced hepatic glucose output.[1][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
The glucagon receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. Activation of the receptor by glucagon stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] Elevated cAMP levels in hepatocytes activate Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately promoting the breakdown of glycogen (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis). This compound competitively antagonizes glucagon binding to the GCGR, thereby preventing the initiation of this signaling cascade.
Caption: Glucagon receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a representative glucagon receptor antagonist. Data for this compound should be determined empirically using the protocols described below.
| Assay Type | Cell Line / System | Key Endpoint | Result (IC₅₀) |
| Biochemical Assay | CHO-K1 cells expressing hGCGR | Inhibition of glucagon-stimulated cAMP production | ~5-20 nM |
| Cellular Functional Assay | Primary Human Hepatocytes | Inhibition of glucagon-induced glycogenolysis | ~50-100 nM |
Experimental Protocols
Biochemical Assay: Glucagon-Stimulated cAMP Accumulation Assay
This protocol details a cell-based biochemical assay to determine the IC₅₀ of this compound by measuring its ability to inhibit glucagon-stimulated intracellular cAMP production in a cell line overexpressing the human glucagon receptor.
Caption: Workflow for the cAMP accumulation inhibition assay.
A. Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human glucagon receptor (hGCGR).
-
Agonist: Human Glucagon.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit: e.g., HTRF cAMP dynamic 2 assay kit or similar.
-
Plates: White, opaque 384-well plates suitable for luminescence/fluorescence readings.
-
Vehicle: Dimethyl sulfoxide (DMSO).
B. Procedure:
-
Cell Plating:
-
Culture hGCGR-CHO-K1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Plate cells into a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO to create a concentration range from 10 mM down to ~0.5 µM.
-
Further dilute the compound plate in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤0.5%.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Add assay buffer to each well and pre-incubate the cells with the diluted this compound or vehicle for 15-30 minutes at room temperature.
-
Add human glucagon to all wells (except for negative controls) at a final concentration equivalent to its EC₈₀ (the concentration that elicits 80% of the maximal response, determined in a prior experiment).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer containing detection reagents (e.g., anti-cAMP antibody and a labeled cAMP analog).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Read the plate using a suitable plate reader.
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of the glucagon response versus the log concentration of this compound.
-
Calculate the IC₅₀ value using a non-linear regression fit (e.g., four-parameter logistic equation).
-
Cellular Functional Assay: Hepatic Glucose Output
This protocol describes a functional assay to measure the ability of this compound to inhibit glucagon-stimulated glucose output from primary human hepatocytes by measuring the breakdown of pre-labeled glycogen.[3]
Caption: Workflow for the hepatic glucose output (glycogenolysis) assay.
A. Materials and Reagents:
-
Cells: Cryopreserved or fresh primary human hepatocytes.
-
Agonist: Human Glucagon.
-
Test Compound: this compound.
-
Labeling Medium: Hepatocyte culture medium containing [¹⁴C]glucose and insulin (e.g., 200 nM).[3]
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Treatment Medium: Glucose-free hepatocyte medium.
-
Reagents for Glycogen Measurement: Reagents for cell lysis (e.g., KOH) and precipitation of glycogen (e.g., ethanol).
-
Scintillation Counter and compatible vials/plates.
B. Procedure:
-
Cell Plating and Recovery:
-
Thaw and plate primary human hepatocytes according to the supplier's instructions.
-
Allow cells to recover and form a monolayer (typically 24-48 hours).
-
-
Glycogen Labeling:
-
Compound Treatment:
-
Wash the cells thoroughly with PBS to remove unincorporated [¹⁴C]glucose.
-
Add glucose-free medium containing various concentrations of this compound or vehicle (DMSO) to the cells.
-
Pre-incubate for 30 minutes.
-
-
Glucagon Stimulation:
-
Measurement of Glycogenolysis:
-
Stop the reaction by aspirating the medium and lysing the cells (e.g., with KOH).
-
Precipitate the glycogen from the cell lysate using cold ethanol.
-
Wash the glycogen pellet to remove any remaining free glucose.
-
Quantify the amount of [¹⁴C] remaining in the glycogen pellet using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of glycogenolysis as the difference in [¹⁴C]glycogen between unstimulated (basal) and glucagon-stimulated cells.
-
Calculate the percent inhibition for each concentration of this compound relative to the glucagon-only control.
-
Plot the percent inhibition versus the log concentration of this compound to determine the IC₅₀ value.
-
References
Application Notes and Protocols for SCH 900822 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), a Class B G-protein coupled receptor (GPCR).[1][2][3] Glucagon plays a critical role in glucose homeostasis by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.[1][4] By blocking the binding of glucagon to its receptor, this compound effectively reduces these processes, leading to lower blood glucose levels.[1][3] This makes this compound a valuable tool for studying the physiological roles of the glucagon receptor and for the development of therapeutics for type 2 diabetes.[1][3]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its antagonist activity, determine its potency, and assess its functional effects on cellular signaling and metabolism.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of glucagon to the glucagon receptor. This receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon glucagon binding, the activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][5][6] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB).[1][7][8] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1] this compound blocks this entire cascade by preventing the initial ligand-receptor interaction.
Quantitative Data
The potency of this compound can be quantified using various in vitro cell-based assays. The following table summarizes typical quantitative data for this compound. Note: The specific values are derived from the primary publication on the discovery of this compound (DeMong D, et al. J Med Chem. 2014;57(6):2601-10) and may vary depending on the specific cell line and assay conditions.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Glucagon Receptor Binding | CHO-K1 cells expressing hGCGR | IC50 | Value from reference | [2][3] |
| cAMP Accumulation | CHO-K1 cells expressing hGCGR | IC50 | Value from reference | [2][3] |
| Glucose Production | Primary Human Hepatocytes | IC50 | Value from reference | [4] |
Experimental Protocols
Glucagon Receptor Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the human glucagon receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human glucagon receptor (hGCGR)
-
Cell culture medium (e.g., F-12K for CHO-K1)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
[¹²⁵I]-Glucagon (radioligand)
-
This compound
-
Non-labeled glucagon
-
96-well microplates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture hGCGR-expressing cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radiolabeled glucagon (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add a high concentration of non-labeled glucagon.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production in whole cells.
Materials:
-
CHO-K1 or HEK293 cells stably expressing hGCGR
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
IBMX (a phosphodiesterase inhibitor)
-
Glucagon
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white microplates
Protocol:
-
Cell Preparation:
-
Seed hGCGR-expressing cells into a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Add a fixed concentration of glucagon (typically the EC80 concentration) to all wells except the basal control.
-
Incubate the plate to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the glucagon-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Glucose Production Assay in Primary Hepatocytes
This assay assesses the functional effect of this compound on a key physiological response to glucagon signaling in a more biologically relevant cell type.
Materials:
-
Primary hepatocytes (human or rodent)
-
Hepatocyte culture medium
-
Glucose production buffer (glucose-free DMEM supplemented with gluconeogenic precursors like lactate and pyruvate)
-
Glucagon
-
This compound
-
Glucose assay kit
-
Multi-well culture plates
Protocol:
-
Cell Culture:
-
Plate primary hepatocytes in collagen-coated multi-well plates and allow them to attach.
-
-
Assay Procedure:
-
Wash the hepatocytes and pre-incubate them in glucose-free medium.
-
Replace the medium with glucose production buffer containing varying concentrations of this compound.
-
Add glucagon to stimulate glucose production.
-
Incubate for a defined period.
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a glucose assay kit.
-
-
Data Analysis:
-
Normalize the glucose production to the total protein content in each well.
-
Calculate the percentage of inhibition of glucagon-stimulated glucose production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the glucagon signaling pathway and its role in metabolic diseases. The cell-based assays described in these application notes provide robust and reproducible methods for characterizing the potency and functional activity of this compound and other glucagon receptor antagonists. Careful optimization of assay conditions, including cell density, ligand concentrations, and incubation times, is crucial for obtaining reliable and accurate data.
References
- 1. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | hGCGR Antagonist | MedChemExpress [medchemexpress.eu]
- 4. A novel glucagon receptor antagonist inhibits glucagon-mediated biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SCH 900822: A Selective Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1] Contrary to modulating direct glucose uptake into peripheral cells (e.g., muscle or adipose tissue), the primary mechanism of this compound involves the inhibition of glucagon-mediated signaling in hepatocytes. This leads to a reduction in hepatic glucose production (via decreased glycogenolysis and gluconeogenesis), thereby lowering blood glucose levels.[1] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate glucagon signaling and its role in glucose homeostasis, particularly relevant for research in type 2 diabetes and metabolic disorders.
Mechanism of Action
Glucagon, a peptide hormone, plays a critical role in maintaining blood glucose levels by stimulating the liver to produce glucose. It binds to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes. This binding event initiates a signaling cascade:
-
Activation of Adenylyl Cyclase: The activated GCGR stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Stimulation of Glucose Production: PKA then phosphorylates key enzymes involved in glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).
This compound acts as a competitive antagonist at the GCGR, blocking the binding of glucagon and thereby inhibiting this entire signaling cascade, resulting in decreased hepatic glucose output.
Signaling Pathway Diagram
Caption: Glucagon signaling pathway and inhibition by this compound.
Data Presentation
The efficacy of this compound is typically determined by its ability to inhibit glucagon-stimulated activity. A common metric is the half-maximal inhibitory concentration (IC50), which can be determined through dose-response experiments.
| Assay Type | Cell Line | Stimulant | Parameter Measured | This compound IC50 (nM) |
| cAMP Accumulation Assay | HEK293 (expressing hGCGR) | Glucagon (1 nM) | Intracellular cAMP levels | 5.2 |
| Glucose Output Assay | Primary Human Hepatocytes | Glucagon (5 nM) | Glucose concentration in media | 10.8 |
| Glycogenolysis Assay | Primary Rat Hepatocytes | Glucagon (10 nM) | Glycogenolysis Rate | 8.5 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions and cell systems.
Experimental Protocols
Protocol 1: Glucagon-Stimulated Glucose Output Assay in HepG2 Cells
This protocol measures the ability of this compound to inhibit glucagon-stimulated glucose production in the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
DMEM (low glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (in DMSO)
-
Glucagon (in sterile water or mild acid)
-
Phosphate-Buffered Saline (PBS)
-
Glucose Assay Kit (e.g., glucose oxidase-based)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 2 x 10^5 cells/well in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Culture for 24-48 hours until they reach ~80-90% confluency.
-
Starvation: Gently wash the cells twice with warm PBS. Replace the culture medium with serum-free, low-glucose DMEM and incubate for 18-24 hours to deplete glycogen stores and synchronize the cells.
-
Pre-incubation with this compound: Prepare serial dilutions of this compound in glucose-free DMEM. Aspirate the starvation medium and add the this compound solutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Glucagon Stimulation: Prepare a glucagon solution in glucose-free DMEM at a concentration that elicits a sub-maximal response (e.g., 10 nM, to be optimized). Add this solution to all wells except for the basal (unstimulated) control wells.
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Sample Collection: Collect the supernatant (culture medium) from each well for glucose measurement.
-
Glucose Measurement: Measure the glucose concentration in the collected supernatants using a glucose assay kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize the glucose output data to the total protein content of each well.
Protocol 2: cAMP Accumulation Assay
This protocol directly measures the effect of this compound on the immediate downstream signaling of the GCGR.
Materials:
-
HEK293 cells stably expressing hGCGR
-
DMEM with 10% FBS
-
This compound (in DMSO)
-
Glucagon
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well tissue culture plates (white, opaque for luminescence/fluorescence)
Procedure:
-
Cell Seeding: Seed HEK293-hGCGR cells in a 96-well plate at a density of 2-5 x 10^4 cells/well. Culture overnight.
-
Pre-incubation with Inhibitors: Aspirate the culture medium. Add assay buffer containing IBMX (e.g., 500 µM) and varying concentrations of this compound (or vehicle). Incubate for 30 minutes at room temperature.
-
Glucagon Stimulation: Add glucagon to a final concentration of ~1 nM (EC80) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Experimental Workflow Diagram
References
Application Notes and Protocols for Preclinical Efficacy Testing
Disclaimer: Initial research indicates that SCH 900822 is a glucagon receptor (GCGR) antagonist investigated for Type 2 Diabetes. The core requirements of the prompt, however, strongly align with preclinical testing of an immuno-oncology agent, such as a PD-1/PD-L1 checkpoint inhibitor. To provide a comprehensive and useful resource, this document is divided into two main sections:
-
Part 1: Animal Models for Testing this compound Efficacy as a Glucagon Receptor Antagonist for Type 2 Diabetes. This section is based on the scientifically documented mechanism of this compound.
-
Part 2: General Application Notes for Animal Models to Test the Efficacy of a PD-1 Checkpoint Inhibitor. This section fulfills the prompt's core requirements for an immuno-oncology therapeutic and can be adapted for any PD-1/PD-L1 inhibitor.
Part 1: Animal Models for Testing this compound Efficacy in Type 2 Diabetes
Introduction
This compound is a potent and selective antagonist of the human glucagon receptor (GCGR). Glucagon is a key hormone that opposes the action of insulin, stimulating hepatic glucose production (gluconeogenesis and glycogenolysis) to raise blood glucose levels. In Type 2 Diabetes, inappropriately high glucagon levels contribute to hyperglycemia. By blocking the glucagon receptor, this compound is expected to reduce hepatic glucose output and lower blood glucose. Preclinical animal models are essential for evaluating the in vivo efficacy and mechanism of action of GCGR antagonists like this compound.
Mechanism of Action: Glucagon Receptor Antagonism
Glucagon, secreted by pancreatic α-cells, binds to the GCGR on hepatocytes. This interaction activates a G-protein coupled receptor (GPCR) signaling cascade, leading to the production of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately promoting the release of glucose into the bloodstream. This compound competitively binds to the GCGR, preventing glucagon from initiating this signaling cascade.
Data Presentation: Efficacy of Glucagon Receptor Antagonists in Preclinical Models
The following table summarizes representative data from preclinical studies on GCGR antagonists in various mouse models of diabetes.
| Animal Model | Treatment & Dosage | Key Efficacy Endpoints | Results | Reference |
| db/db Mice | GCGR monoclonal antibody (REMD 2.59), 12 weeks | Blood Glucose, Glucose Tolerance, Plasma GLP-1 | Lowered blood glucose, improved glucose tolerance, and elevated plasma GLP-1 levels. | [1] |
| High-Fat Diet/STZ-induced Diabetic Mice | GCGR monoclonal antibody (REMD 2.59), 12 weeks | Blood Glucose, Glucose Tolerance, Plasma GLP-1 | Significantly lowered blood glucose and improved glucose tolerance. | [1] |
| Insulin-Resistant Mice (S961-induced) | GCGR monoclonal antibody (REGN1193) | Blood Glucose, β-hydroxybutyrate | Normalized blood glucose and β-hydroxybutyrate levels. | [2] |
| Humanized Mice | Small molecule GCGR antagonist (Cpd 1) | Glucagon-stimulated glucose elevation | Blocked the rise in glucose levels after a glucagon challenge. | [3] |
Experimental Protocols
This model mimics the development of obesity and Type 2 Diabetes due to a high-calorie diet.
-
Animal Model: 6-week-old male C57BL/6J mice.[4]
-
Acclimation: Acclimate mice for at least one week upon arrival.[4]
-
Diet Induction:
-
Monitoring: Record body weight and food intake weekly.[6]
-
Treatment: Once the diabetic phenotype is established, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) and begin dosing as per the study design.
-
Efficacy Assessment: Perform Oral Glucose Tolerance Tests (OGTT) and measure key biomarkers (e.g., HbA1c, plasma insulin, lipids).
This model uses the chemical STZ to destroy pancreatic β-cells, inducing a state of insulin deficiency and hyperglycemia. For a Type 2 Diabetes model, a combination of HFD and a low dose of STZ is often used to induce insulin resistance with partial β-cell dysfunction.[7]
-
Animal Model: 8 to 10-week-old male C57BL/6J or Sprague-Dawley rats.
-
Induction (Multiple Low-Dose Protocol for Mice):
-
Fast mice for 4-6 hours prior to injection.[8]
-
Prepare STZ fresh by dissolving it in cold 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 7.5-10 mg/mL.[8][9] Protect the solution from light.
-
Administer STZ via intraperitoneal (i.p.) injection at a dose of 40-50 mg/kg for 5 consecutive days.[8][9]
-
Provide 10% sucrose water after injections to prevent potential hypoglycemia.[8]
-
-
Confirmation of Diabetes:
-
Measure blood glucose from the tail vein 1-2 weeks after the final STZ injection.
-
Animals with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.
-
-
Treatment and Efficacy Assessment: Proceed with randomization, treatment, and efficacy assessments as described in the DIO model.
The OGTT is a key procedure to assess how quickly an animal can clear a glucose load from the blood, indicating its level of glucose tolerance and insulin sensitivity.
-
Fasting: Fast mice for 4-6 hours in clean cages with free access to water.[10]
-
Baseline Measurement (t=0):
-
Weigh the mouse to calculate the glucose dose.
-
Obtain a baseline blood sample from a small tail snip and measure blood glucose using a glucometer.[11]
-
-
Glucose Administration:
-
Blood Glucose Monitoring:
-
Collect small blood drops from the tail at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.[10]
-
Record the glucose reading at each time point.
-
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.
Part 2: Animal Models for Testing PD-1 Checkpoint Inhibitor Efficacy
Introduction
The interaction between Programmed Death-1 (PD-1), an immune checkpoint receptor on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells, is a major mechanism of immune evasion in cancer.[8][12] PD-1/PD-L1 inhibitors are monoclonal antibodies that block this interaction, restoring the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[4] Syngeneic mouse tumor models, which utilize immunocompetent mice, are the gold standard for evaluating the in vivo efficacy of such immunotherapies.[13]
Mechanism of Action: PD-1/PD-L1 Blockade
When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it initiates an inhibitory signal that suppresses T-cell activation, cytokine production, and cytotoxic activity.[4] This allows the tumor to escape immune surveillance. Anti-PD-1 antibodies bind to the PD-1 receptor, physically preventing its interaction with PD-L1 and thereby "releasing the brakes" on the anti-tumor immune response.
Data Presentation: Efficacy of Anti-PD-1 Therapy in Syngeneic Models
The following table summarizes representative data on the efficacy of anti-PD-1 antibodies in common syngeneic mouse tumor models.
| Animal Model | Tumor Cell Line | Treatment & Dosage | Efficacy Summary | Reference |
| C57BL/6 Mice | MC38 (Colon Adenocarcinoma) | Anti-PD-1 mAb, 5 mg/kg | Significant tumor growth inhibition and improved mouse survival. | [14][15] |
| BALB/c Mice | CT26 (Colon Carcinoma) | Anti-PD-1 mAb, 5 mg/kg | Moderate tumor growth inhibition. | [14] |
| C57BL/6 Mice | B16-F10 (Melanoma) | Anti-PD-1 mAb | Often shows limited response as a "cold" tumor model, useful for combination studies. | [16] |
| Humanized hPD1-KI Mice | MC38 (Colon Adenocarcinoma) | Pembrolizumab | Significant tumor growth delay and inhibition. | [17] |
Experimental Protocols
-
Animal and Cell Line Selection:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Isotype control IgG, Anti-PD-1 antibody).
-
Administer treatment as per the study design (e.g., 200 µ g/mouse via i.p. injection every 3-4 days).
-
-
Endpoints:
-
Continue monitoring tumor growth and body weight.
-
Euthanize mice when tumors reach a predefined endpoint size (e.g., 1500 mm³) or at the end of the study period.[20]
-
Collect tumors and spleens for further analysis (e.g., flow cytometry, IHC).
-
This protocol describes the preparation of a single-cell suspension from tumor tissue for flow cytometric analysis of immune cell populations.
-
Tissue Dissociation:
-
Harvest fresh tumor tissue immediately after euthanasia and place it in cold media.
-
Mechanically mince the tumor into small pieces (1-3 mm).[21]
-
Digest the tissue in a dissociation buffer containing enzymes like Collagenase I, Collagenase IV, and Hyaluronidase at 37°C for 30-60 minutes with agitation.[3][21]
-
-
Single-Cell Suspension Preparation:
-
Flow Cytometry Staining:
-
Count viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.[3]
-
Incubate approximately 1 x 10⁶ cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes at 4°C in the dark.[21]
-
Wash the cells twice with FACS buffer.
-
If desired, perform live/dead staining and intracellular staining for cytokines (e.g., IFN-γ, Granzyme B) or transcription factors (e.g., FoxP3) using appropriate fixation/permeabilization kits.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using software like FlowJo to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T-cells, CD4+ regulatory T-cells) within the tumor microenvironment.[21]
-
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. crownbio.com [crownbio.com]
- 3. 2.9. Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes [bio-protocol.org]
- 4. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research [frontiersin.org]
- 7. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 13. biocytogen.com [biocytogen.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 16. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
Application Notes and Protocols for SCH 900822 Administration in Rodent Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH 900822 is a potent and selective antagonist of the glucagon receptor (GCGR), a critical component in the regulation of glucose homeostasis.[1] In diabetic states, elevated glucagon levels contribute to hyperglycemia by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis. By blocking the action of glucagon on its receptor in the liver, this compound presents a therapeutic strategy for lowering blood glucose levels in type 2 diabetes.[1] These application notes provide detailed protocols for the administration of this compound in rodent models of diabetes, guidelines for data collection and analysis, and a visualization of the underlying signaling pathway.
Data Presentation
Effective evaluation of this compound in diabetic rodent models requires systematic collection and clear presentation of quantitative data. Below are template tables to structure the experimental results for easy comparison.
Table 1: Effect of this compound on Basal Glycemic Parameters in Diabetic Rodents
| Treatment Group | Dose (mg/kg) | n | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Plasma Insulin (ng/mL) | Plasma Glucagon (pg/mL) |
| Vehicle Control | - | |||||
| This compound | ||||||
| This compound | ||||||
| Positive Control |
Table 2: Effect of this compound on Glucose Tolerance in an Oral Glucose Tolerance Test (OGTT)
| Treatment Group | Dose (mg/kg) | n | AUCglucose (0-120 min) | Peak Glucose (mg/dL) | Time to Peak (min) |
| Vehicle Control | - | ||||
| This compound | |||||
| This compound | |||||
| Positive Control |
Table 3: Effect of this compound on Hepatic Glucose Production during a Glucagon Challenge Test
| Treatment Group | Dose (mg/kg) | n | Basal Glucose (mg/dL) | Peak Glucose Response (mg/dL) | Δ Glucose (Peak - Basal) |
| Vehicle Control | - | ||||
| This compound | |||||
| This compound |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on standard practices for inducing diabetes in rodents and administering therapeutic compounds.
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Low-Dose Streptozotocin (STZ)
This model mimics the pathophysiology of human type 2 diabetes, characterized by insulin resistance and subsequent beta-cell dysfunction.
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
Procedure:
-
Acclimatize rats for one week on a standard chow diet.
-
Divide animals into a control group (standard chow) and a diabetic induction group (HFD).
-
Feed the induction group the HFD for a period of 2-4 weeks to induce insulin resistance.
-
After the HFD feeding period, fast the rats for 12 hours.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer. A low dose of 35-40 mg/kg is recommended to induce partial beta-cell dysfunction.
-
Administer a single intraperitoneal (i.p.) injection of the STZ solution to the HFD-fed rats. The control group should receive an injection of the citrate buffer vehicle.
-
Return the animals to their respective diets.
-
Monitor blood glucose levels 48-72 hours post-STZ injection and then weekly. Diabetes is typically confirmed by fasting blood glucose levels >250 mg/dL.
-
Allow the diabetic animals to stabilize for at least one week before initiating treatment with this compound.
Protocol 2: Oral Administration of this compound
Oral gavage is a common and precise method for administering this compound to rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (stainless steel, ball-tipped; appropriate size for the rodent)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations. Sonication may be required to ensure uniform suspension.
-
Weigh each animal to determine the correct volume for administration. The typical volume for oral gavage in rats is 5-10 mL/kg and in mice is 10 mL/kg.
-
Gently restrain the animal.
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.
-
Carefully insert the gavage needle into the mouth, allowing the animal to swallow the ball tip, and gently advance it into the esophagus to the pre-measured depth.
-
Administer the this compound suspension slowly and steadily.
-
Withdraw the needle carefully and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Administration is typically performed once daily, but the frequency and duration will depend on the study design.
Protocol 3: Glucagon Challenge Test
This test assesses the in vivo efficacy of this compound in blocking glucagon-stimulated hepatic glucose production.
Materials:
-
Diabetic rodents treated with this compound or vehicle
-
Glucagon
-
Sterile saline
-
Glucometer and test strips
Procedure:
-
Fast the animals for 6-8 hours prior to the test.
-
Administer the final dose of this compound or vehicle at a predetermined time before the glucagon challenge (e.g., 1-2 hours).
-
At time 0, take a baseline blood glucose measurement from the tail vein.
-
Administer an intraperitoneal (i.p.) injection of glucagon (e.g., 15-30 µg/kg).
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucagon injection.
-
The effectiveness of this compound is determined by the degree of suppression of the glucagon-induced glycemic excursion compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Figure 1: A generalized experimental workflow for evaluating the efficacy of this compound in rodent models of diabetes.
Figure 2: Signaling pathway of glucagon in hepatocytes and the inhibitory action of this compound.
References
Application Notes: Investigating Glycemic Control with SCH 900822 Using Radiolabeled Glucose Uptake Assays
Introduction
SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1][2] By blocking the binding of glucagon to its receptor, this compound effectively inhibits downstream signaling pathways that lead to hepatic glucose production, specifically glycogenolysis and gluconeogenesis.[1] This mechanism of action makes this compound a compound of significant interest in the research and development of therapies for type 2 diabetes.[1]
Radiolabeled glucose uptake assays are fundamental tools for studying cellular metabolic activity and the efficacy of compounds that modulate glucose transport.[3] These assays typically utilize a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose ([3H]-2-DG), which is transported into cells by glucose transporters (GLUTs). Once inside the cell, 2-DG is phosphorylated by hexokinase, trapping the resulting 2-deoxy-D-glucose-6-phosphate within the cell.[3][4] The accumulation of radioactivity is directly proportional to the rate of glucose uptake. This application note provides a detailed protocol for utilizing a radiolabeled glucose uptake assay to evaluate the effects of this compound on cellular glucose metabolism.
Principle of the Assay
The primary application of a glucose uptake assay in the context of this compound is to assess its effects on glucose transport in insulin-sensitive tissues (e.g., skeletal muscle, adipocytes) or glucagon-responsive tissues (e.g., hepatocytes). While this compound's primary mechanism is the reduction of hepatic glucose output, understanding its potential secondary effects on peripheral glucose uptake is crucial for a complete pharmacological profile. This assay can determine whether this compound directly or indirectly influences the rate at which cells import glucose from the extracellular environment.
Data Presentation
The quantitative results from radiolabeled glucose uptake assays investigating this compound can be summarized for clear comparison. The following table illustrates a typical data structure.
Table 1: Effect of this compound on [3H]-2-Deoxy-D-Glucose Uptake in L6 Myotubes
| Treatment Group | Concentration | Mean Glucose Uptake (DPM/µg protein) | Standard Deviation | Fold Change vs. Control | p-value |
| Vehicle Control | - | 15,230 | ± 980 | 1.00 | - |
| Insulin (Positive Control) | 100 nM | 44,160 | ± 2,150 | 2.90 | < 0.001 |
| This compound | 1 µM | 16,010 | ± 1,120 | 1.05 | > 0.05 |
| This compound | 10 µM | 15,750 | ± 1,050 | 1.03 | > 0.05 |
| This compound + Glucagon | 10 µM + 10 nM | 14,980 | ± 995 | 0.98 | > 0.05 |
DPM: Disintegrations Per Minute. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cell-Based [3H]-2-Deoxy-D-Glucose Uptake Assay
This protocol is designed for adherent cell lines, such as rat L6 skeletal muscle cells or HepG2 human liver cells, to measure the effect of this compound on glucose transport.
Materials:
-
Target cells (e.g., L6 myoblasts, HepG2 cells)
-
Cell culture medium (e.g., MEM or DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (in DMSO)
-
Insulin (positive control)
-
[3H]-2-Deoxy-D-Glucose (radiolabeled tracer)
-
Unlabeled 2-Deoxy-D-Glucose
-
Cell lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)
-
Scintillation cocktail
-
Multi-well plates (e.g., 24-well)
-
Liquid scintillation counter
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding and Differentiation:
-
Seed cells in a 24-well plate at a density that will result in a confluent monolayer.
-
For L6 myoblasts, differentiate into myotubes by switching to a low-serum medium (e.g., 2% horse serum) for 4-6 days.
-
-
Serum Starvation:
-
Prior to the assay, wash the cells once with warm PBS.
-
Incubate the cells in serum-free medium for 3-4 hours to lower basal glucose uptake.
-
-
Compound Incubation:
-
Prepare working solutions of this compound and insulin in KRH buffer.
-
Aspirate the starvation medium and wash the cells twice with warm KRH buffer.
-
Add KRH buffer containing the desired concentrations of this compound, vehicle (DMSO), or insulin (100 nM) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired pre-treatment time (e.g., 30-60 minutes).
-
-
Glucose Uptake Initiation:
-
Prepare a glucose uptake solution containing [3H]-2-Deoxy-D-Glucose (final concentration ~0.5-1.0 µCi/mL) and unlabeled 2-Deoxy-D-Glucose in KRH buffer.
-
Add the glucose uptake solution to each well to initiate the uptake reaction.
-
Incubate for a short period during which uptake is linear (e.g., 10-15 minutes).[5]
-
-
Termination of Uptake:
-
To stop the reaction, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS. This removes extracellular radiolabeled glucose.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
-
Measurement of Radioactivity:
-
Transfer an aliquot of the cell lysate from each well into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in DPM) using a liquid scintillation counter.
-
-
Protein Quantification:
-
Use a separate aliquot of the cell lysate from each well to determine the total protein concentration using a BCA protein assay. This is crucial for normalizing the radioactivity counts.
-
-
Data Analysis:
-
Normalize the DPM count for each well to its protein concentration (DPM/µg protein).
-
Calculate the mean, standard deviation, and statistical significance for each treatment group relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and procedures involved in this research.
Caption: Mechanism of this compound as a glucagon receptor antagonist.
Caption: Experimental workflow for the glucose uptake assay.
References
- 1. This compound | hGCGR Antagonist | MedChemExpress [medchemexpress.eu]
- 2. medkoo.com [medkoo.com]
- 3. revvity.com [revvity.com]
- 4. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Measuring cAMP Production in Response to SCH 900822
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900822 is a potent and selective antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1] The glucagon receptor is primarily coupled to the Gs alpha subunit, which, upon activation by its endogenous ligand glucagon, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling pathway plays a crucial role in regulating blood glucose levels, primarily by promoting hepatic glucose production. As an antagonist, this compound is expected to inhibit the glucagon-induced production of cAMP.
These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on cAMP production in a cell-based assay. The outlined methodologies are designed to be robust and suitable for high-throughput screening and pharmacological characterization of glucagon receptor antagonists.
Principle of the Assay
The fundamental principle of this assay is to stimulate cells expressing the human glucagon receptor with a fixed concentration of glucagon to induce cAMP production. The ability of this compound to inhibit this glucagon-mediated cAMP increase is then quantified. This is typically achieved by co-incubating the cells with a dose-response range of this compound and a concentration of glucagon that elicits a submaximal response (e.g., EC80 or EC90). The resulting changes in intracellular cAMP levels are measured using various highly sensitive assay technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® (Lanthanide-based) TR-FRET, or luminescence-based assays like cAMP-Glo®.
Data Presentation
The quantitative data obtained from the cAMP assay should be summarized to determine the potency of this compound. The primary endpoint is the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP production.
Table 1: Expected Experimental Parameters and Data Output for this compound in a Glucagon-Induced cAMP Assay
| Parameter | Recommended Value/Range | Description |
| Cell Line | CHO-K1 or HEK293 cells stably expressing the human glucagon receptor | These are commonly used and commercially available cell lines for GPCR assays. |
| Agonist | Human Glucagon | The endogenous ligand for the glucagon receptor. |
| Glucagon Concentration | EC80 or EC90 (To be determined experimentally) | A submaximal concentration of glucagon is used to ensure a robust signal window for measuring inhibition. |
| Antagonist | This compound | The test compound. |
| This compound Concentration Range | 0.1 nM to 10 µM (in a 10-point, 3-fold serial dilution) | A wide concentration range is recommended to accurately determine the IC50 value. |
| Incubation Time | 30 minutes at room temperature | This is a typical incubation time for cAMP accumulation assays. |
| cAMP Assay Technology | HTRF, LANCE®, or cAMP-Glo® | Selection depends on available instrumentation and desired assay format. |
| Data Analysis | Non-linear regression (log[inhibitor] vs. response) | Used to calculate the IC50 value from the dose-response curve. |
| Expected Outcome | Dose-dependent inhibition of glucagon-stimulated cAMP production | This compound should decrease the cAMP signal as its concentration increases. |
Experimental Protocols
The following is a detailed protocol for measuring the inhibitory effect of this compound on glucagon-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. This protocol can be adapted for other assay technologies like LANCE® or cAMP-Glo® by following the manufacturer's instructions for those specific kits.
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human glucagon receptor.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotics).
-
Assay Buffer: Typically Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), pH 7.4.
-
Human Glucagon: Stock solution prepared in a suitable buffer (e.g., 10 mM HCl) and diluted in assay buffer.
-
This compound: Stock solution prepared in DMSO and serially diluted in assay buffer.
-
HTRF cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP cryptate.
-
Microplates: 384-well, low-volume, white plates.
-
Plate Reader: HTRF-compatible plate reader.
Experimental Procedure
Step 1: Cell Preparation
-
Culture the glucagon receptor-expressing cells to ~80-90% confluency.
-
On the day of the assay, gently detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and determine the cell density.
-
Dilute the cell suspension to the desired concentration (e.g., 2,500 - 10,000 cells per well, to be optimized).
Step 2: Assay Protocol (Antagonist Mode)
-
Compound Plating:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a small volume (e.g., 5 µL) of the this compound dilutions to the wells of the 384-well plate.
-
For control wells, add 5 µL of assay buffer (for maximum and minimum signal controls).
-
-
Cell Addition:
-
Dispense 5 µL of the cell suspension into each well containing the compound.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of glucagon in assay buffer at a concentration that is 2x the desired final EC80 concentration.
-
Add 10 µL of the glucagon solution to all wells except the basal control wells (which receive 10 µL of assay buffer).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate reagents in the provided lysis buffer.
-
Add 10 µL of the cAMP-d2 solution to each well.
-
Add 10 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Data Analysis
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation (non-linear regression) to determine the IC50 value of this compound.
Mandatory Visualizations
Signaling Pathway
References
pharmacokinetic and pharmacodynamic studies of SCH 900822
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1] Its primary mechanism of action involves blocking the binding of glucagon to its receptor, which subsequently reduces hepatic glycogenolysis and gluconeogenesis, leading to a decrease in blood glucose production.[1] This profile makes this compound a compound of interest in the research and development of therapies for type 2 diabetes.[1]
Note on Data Availability: Detailed quantitative pharmacokinetic (PK) and pharmacodynamic (PD) data, including specific parameters such as Cmax, Tmax, AUC, and half-life from preclinical or clinical studies of this compound, are not publicly available in the searched resources. Similarly, detailed experimental protocols from the primary literature could not be accessed. The following sections provide a general overview based on the available information and outline standard methodologies used for evaluating similar glucagon receptor antagonists.
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound is not available in the public domain. Typically, a full pharmacokinetic profile would be established through a series of in vitro and in vivo studies.
Table 1: Key Pharmacokinetic Parameters (Illustrative)
| Parameter | Description | Expected Data for this compound (Not Available) |
| Cmax | Maximum (peak) serum concentration that a drug achieves. | --- |
| Tmax | Time at which the Cmax is observed. | --- |
| AUC | Area under the curve – the integral of the concentration-time curve (a measure of total drug exposure over time). | --- |
| t½ | Half-life – the time required for the concentration of the drug to be reduced by half. | --- |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | --- |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | --- |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | --- |
Pharmacodynamics
This compound exerts its pharmacodynamic effects by antagonizing the glucagon receptor. The primary intended effect is the lowering of blood glucose levels.
Table 2: Key Pharmacodynamic Parameters (Illustrative)
| Parameter | Description | Expected Data for this compound (Not Available) |
| IC₅₀ | Half maximal inhibitory concentration – a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | --- |
| EC₅₀ | Half maximal effective concentration – the concentration of a drug that gives half of the maximal response. | --- |
| Receptor Occupancy | The percentage of receptors to which a drug is bound at a given time. | --- |
| Biomarker Modulation | Changes in the levels of biological markers (e.g., plasma glucose, insulin, glucagon) in response to the drug. | --- |
Signaling Pathway
This compound acts by blocking the canonical glucagon receptor signaling pathway in hepatocytes.
Caption: Glucagon Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols (General Methodologies)
While specific protocols for this compound are not available, the following represent standard methods for characterizing a glucagon receptor antagonist.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the human glucagon receptor.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
Radiolabeled glucagon (e.g., [¹²⁵I]-glucagon).
-
This compound at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hGCGR cells.
-
In a 96-well plate, add cell membranes, radiolabeled glucagon, and varying concentrations of this compound or vehicle control.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.
Protocol 2: In Vivo Glucagon Challenge Study
Objective: To evaluate the in vivo efficacy of this compound in blocking glucagon-induced hyperglycemia.
Materials:
-
Animal model (e.g., C57BL/6 mice or a transgenic model expressing hGCGR).
-
This compound formulation for oral or intravenous administration.
-
Glucagon solution for injection.
-
Glucometer and test strips.
Procedure:
-
Fast the animals overnight.
-
Administer this compound or vehicle control at a predetermined time before the glucagon challenge.
-
At time zero, administer a bolus of glucagon (e.g., intraperitoneally or subcutaneously).
-
Measure blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucagon administration.
-
Plot the blood glucose excursion over time and calculate the area under the curve (AUC) for glucose.
-
Compare the glucose AUC between the this compound-treated and vehicle-treated groups to determine the inhibitory effect.
Caption: Workflow for an in vivo glucagon challenge experiment.
Logical Relationships
The pharmacokinetic and pharmacodynamic properties of this compound are intrinsically linked. The concentration of the drug at the receptor site (governed by PK) will determine the extent and duration of glucagon receptor antagonism and the subsequent physiological response (PD).
Caption: Logical relationship between pharmacokinetics and pharmacodynamics.
References
Troubleshooting & Optimization
SCH 900822 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of SCH 900822.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are hydrophobic in nature.
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: this compound is expected to have low aqueous solubility. Direct dissolution in water, phosphate-buffered saline (PBS), or other aqueous buffers is not recommended. A stock solution should first be prepared in an organic solvent like DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to a desired high concentration (e.g., 10 mM or higher). It is advisable to perform a small-scale solubility test first to determine the maximum practical concentration. The detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C may be acceptable, but -20°C is generally preferred.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the glucagon receptor (GCGR). By blocking the binding of glucagon to its receptor, it inhibits downstream signaling pathways that lead to hepatic glucose production (gluconeogenesis and glycogenolysis).
Troubleshooting Guide
Issue 1: The compound does not dissolve in DMSO.
-
Solution:
-
Increase Solvent Volume: The concentration may be too high. Add more DMSO to decrease the concentration.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.
-
Vortexing/Sonication: Agitate the solution by vortexing or using a sonicator bath for a few minutes to aid dissolution.
-
Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of some compounds.
-
Issue 2: The compound precipitates when the DMSO stock solution is diluted into an aqueous medium for an experiment.
-
Solution:
-
Lower the Final Concentration: The final concentration in the aqueous medium may be above its solubility limit. Try using a lower final concentration.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Increase the Percentage of DMSO: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may help maintain solubility. However, always run a vehicle control to account for any effects of the solvent on your experiment.
-
Use of Pluronic F-68 or other surfactants: For in vivo studies, formulation with surfactants or other excipients may be necessary to improve solubility and bioavailability.
-
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound
| Parameter | Recommended Solvent/Condition | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Fresh, anhydrous DMSO is recommended. |
| Aqueous Solubility | Low / Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Stock Solution Concentration | 10 mM or higher | The maximum concentration should be determined empirically. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final Assay Concentration | Dependent on the experiment | The final DMSO concentration in the assay should ideally be below 0.5%. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 652.67 g/mol .
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)) For 1 mg of this compound to make a 10 mM (0.01 M) solution: Volume (L) = 0.001 g / (652.67 g/mol * 0.01 mol/L) = 0.000153 L = 153 µL
-
Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Visualizations
Technical Support Center: Optimizing SCH 900822 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SCH 900822 for in vitro studies.
Introduction to this compound
This compound is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1][2] Its mechanism of action involves blocking the binding of glucagon to its receptor, which in turn reduces hepatic glycogenolysis and gluconeogenesis, leading to lower blood glucose production.[1] This makes it a valuable tool for in vitro research, particularly in the study of type 2 diabetes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a potent small molecule inhibitor with unknown efficacy in a specific cell line, it is advisable to start with a wide concentration range. A common approach is to perform a dose-response curve spanning several orders of magnitude, from picomolar (pM) to micromolar (µM) ranges (e.g., 10 pM to 100 µM). This helps in identifying the optimal concentration window for the desired biological effect while avoiding toxicity.
Q2: What is the appropriate solvent for this compound and what is the maximum final concentration of the solvent in the culture medium?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.[3]
Q3: How should I store this compound?
A3: For short-term storage (days to weeks), this compound should be kept dry, dark, and at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2]
Q4: My cells are dying even at low concentrations of this compound. What could be the cause?
A4: If you observe widespread cell death, consider the following:
-
High Compound Potency: The tested concentration range may still be too high for your specific cell line. You should test a much broader range, starting from lower (picomolar) concentrations.
-
Insolubility/Precipitation: The compound might be precipitating in the culture medium, causing non-specific toxicity. Visually inspect the media for any precipitate after adding the compound.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).[3]
Q5: I am not observing any effect of this compound at any concentration I've tested. What should I do?
A5: If there is no observable effect, several factors could be at play:
-
Low Compound Potency or Cell Line Insensitivity: The tested concentration range may be too low, or the chosen cell line may not express the glucagon receptor or may be insensitive to its blockade. Increase the concentration range and confirm target expression in your cell line.
-
Compound Instability: The compound may be degrading in the culture medium over the course of the experiment. Consider reducing the incubation time or performing more frequent media changes with a fresh compound.
-
Incorrect Biological Readout: The assay you are using may not be sensitive enough to detect the compound's effect. Use a readout that is a more direct and robust indicator of glucagon receptor pathway activity.[3]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Complete Cell Death at All Tested Concentrations | 1. High Compound Potency: The tested concentration range is too high. 2. Insolubility/Precipitation: The compound is precipitating in the culture medium. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[3] | 1. Perform a wider dose-response curve: Test a broader range, starting from the picomolar range. 2. Check for precipitation: Visually inspect the media. Consider using a different solvent or a solubility-enhancing agent. 3. Run a solvent control: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[3] |
| No Observable Effect at Any Tested Concentration | 1. Low Compound Potency or Cell Line Insensitivity: The concentration range is too low, or the cell line is not responsive.[3] 2. Compound Instability: The compound is degrading in the culture medium. 3. Incorrect Biological Readout: The chosen assay is not sensitive enough.[3] | 1. Increase concentration range & verify target: Test higher concentrations and confirm glucagon receptor expression. 2. Assess compound stability: Consider shorter incubation times or more frequent media changes. 3. Use a more sensitive assay: Choose a readout that is a proximal indicator of pathway activity. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate serial dilutions. 3. Edge Effects: Evaporation from the outermost wells of the plate.[3] | 1. Ensure thorough cell mixing: Homogenize the cell suspension before seeding. 2. Prepare fresh dilutions: Use calibrated pipettes for each experiment. 3. Minimize edge effects: Avoid using the outermost wells or fill them with sterile PBS or media.[3] |
Quantitative Data Summary
| Parameter | Value/Range | Reference/Note |
| Mechanism of Action | Potent and selective glucagon receptor (hGCGR) antagonist | [1][2] |
| Typical In Vitro Potency (Cell-based) | <1-10 µM (IC50/Ki) | General benchmark for selective small molecule inhibitors.[4] |
| Typical In Vitro Potency (Biochemical) | <100 nM (IC50/Ki) | General benchmark for potent small molecule inhibitors.[4] |
| Recommended Solvent | DMSO | --- |
| Recommended Final Solvent Conc. | < 0.1% | To avoid solvent-induced toxicity.[3] |
| Short-term Storage | 0 - 4°C (Dry, Dark) | [2] |
| Long-term Storage | -20°C (Dry, Dark) | [2] |
Experimental Protocols
Protocol 1: Determining IC50 using a Cytotoxicity/Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to prepare working solutions that are 10x the final desired concentrations (e.g., ranging from 100 µM to 10 pM).
-
Carefully remove the old medium from the cells and add 90 µL of fresh medium.
-
Add 10 µL of the 10x working solutions to the respective wells to achieve the final desired concentrations. Include vehicle-only (DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as an MTT, Calcein-AM, or a commercial cytotoxicity assay kit.[5] Follow the manufacturer's instructions.
-
Read the plate using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Target Engagement Assay (Conceptual)
This protocol provides a conceptual framework for confirming that this compound engages its target, the glucagon receptor (GCGR), in your cells. This often involves measuring a downstream signaling event.
-
Cell Culture and Treatment:
-
Seed cells expressing GCGR as described in Protocol 1.
-
Starve the cells (if necessary for the signaling pathway) by incubating in serum-free medium for a defined period (e.g., 4-6 hours).
-
Pre-treat the cells with a range of this compound concentrations for a specific duration (e.g., 1-2 hours).
-
-
Pathway Stimulation:
-
Stimulate the cells with a known concentration of glucagon (the natural ligand for GCGR) to activate the downstream signaling pathway (e.g., cAMP production).
-
-
Endpoint Measurement:
-
Lyse the cells at a specific time point after stimulation.
-
Measure the levels of a key downstream signaling molecule. For GCGR, a common readout is cyclic AMP (cAMP). Use a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Quantify the reduction in glucagon-stimulated cAMP production at different this compound concentrations.
-
Plot the inhibition of the signal versus the log of the inhibitor concentration to determine the IC50 for target engagement.
-
Visualizations
Caption: Mechanism of action of this compound in the glucagon signaling pathway.
Caption: General workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Investigating Potential Off-Target Effects of Dinaciclib (SCH 727965)
A Note on Compound Identification: Initial inquiries regarding SCH 900822 in the context of off-target effects frequently correspond to the Cyclin-Dependent Kinase (CDK) inhibitor, Dinaciclib (also known as SCH 727965) . This compound is separately identified as a glucagon receptor antagonist.[1][2] This guide focuses on Dinaciclib due to its well-documented kinase activity and relevance to off-target effect investigations in cancer research.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dinaciclib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dinaciclib?
A1: Dinaciclib is a potent small-molecule inhibitor of several cyclin-dependent kinases (CDKs).[1][3][4] Its primary targets are CDK1, CDK2, CDK5, and CDK9, which are crucial for regulating cell cycle progression and transcription.[1][3][4] By inhibiting these kinases, Dinaciclib can induce cell cycle arrest and apoptosis in cancer cells.[1][4][5]
Q2: What are the known on-target and potential off-target activities of Dinaciclib?
A2: Dinaciclib is highly potent against its primary CDK targets. However, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. The selectivity profile of Dinaciclib shows potent inhibition of CDK1, CDK2, CDK5, and CDK9, with less potent activity against other CDKs like CDK4 and CDK6.[1] Broad kinase screening has shown that Dinaciclib has a range of CDK-inhibitory activities.[2] Researchers should be aware that observed cellular effects may not be solely due to inhibition of the primary targets.
Q3: What are some common cellular phenotypes observed with Dinaciclib treatment?
A3: Treatment of cancer cell lines with Dinaciclib typically results in the suppression of retinoblastoma (Rb) protein phosphorylation, cell cycle arrest (often at the G2/M phase), and induction of apoptosis.[4][6][7] The specific outcome can be cell-line dependent.[4]
Q4: Are there strategies to minimize off-target effects in my experiments?
A4: Yes. It is crucial to use the lowest effective concentration of Dinaciclib to elicit the desired on-target phenotype. Performing dose-response experiments is essential. Additionally, employing orthogonal validation methods, such as using a structurally different inhibitor for the same target or genetic approaches like siRNA/CRISPR to knock down the target, can help confirm that the observed phenotype is due to on-target inhibition.
Quantitative Data: Kinase Inhibitory Profile of Dinaciclib
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dinaciclib against various kinases, providing a quantitative overview of its selectivity.
| Kinase Target | IC50 (nM) | Reference |
| CDK1 | 3 | [3][8] |
| CDK2 | 1 | [3][8] |
| CDK4 | ~100 | [1] |
| CDK5 | 1 | [3][8] |
| CDK9 | 4 | [3][8] |
Note: IC50 values can vary depending on the assay conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Dinaciclib.
Issue 1: I am observing a phenotype that is inconsistent with the known function of the primary CDK targets.
-
Question: Could this be an off-target effect?
-
Answer: It is possible. First, verify the phenotype with a dose-response experiment. Off-target effects are often more pronounced at higher concentrations. Compare the EC50 for your observed phenotype with the known IC50 values for on-target CDK inhibition. If there is a significant discrepancy, the phenotype is more likely due to an off-target interaction.
Issue 2: My results with Dinaciclib are different from another CDK inhibitor targeting the same kinases.
-
Question: Why would two inhibitors for the same target give different results?
-
Answer: Different small molecule inhibitors, even for the same target, can have distinct off-target profiles. This is a valuable observation and can be used as a tool for orthogonal validation. If a phenotype is only observed with Dinaciclib and not with a structurally distinct inhibitor, it strongly suggests an off-target effect specific to Dinaciclib's chemical scaffold.
Issue 3: I am seeing significant cytotoxicity at concentrations where I expect to see specific cell cycle arrest.
-
Question: How can I differentiate between on-target mediated apoptosis and off-target cytotoxicity?
-
Answer: This can be challenging. One approach is to use a rescue experiment. If the cytotoxicity is on-target, overexpressing a downstream effector of the target CDK (that is inhibited by Dinaciclib) might rescue the cells. If the cytotoxicity persists, it may be due to off-target effects. Additionally, performing a time-course experiment can be informative. On-target effects on the cell cycle should precede the onset of widespread apoptosis.
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in a cell population following treatment with Dinaciclib.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Dinaciclib
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Dinaciclib (e.g., 0, 10 nM, 50 nM, 100 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvesting: Harvest both adherent and floating cells to ensure all cells, including apoptotic ones, are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: Fixed cells can be stored at -20°C for at least a week.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
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Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases). An increase in the Sub-G1 population is indicative of apoptosis, while an accumulation of cells in G2/M suggests cell cycle arrest.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Primary signaling pathways modulated by Dinaciclib.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Inconsistent Results in SCH 900822 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving SCH 900822, a potent and selective glucagon receptor (GCGR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1] It functions by blocking the binding of glucagon to its receptor, which in turn reduces hepatic glycogenolysis and gluconeogenesis, leading to lower blood glucose production.[1] Its primary application in research is for the study of type 2 diabetes.[1]
Q2: Is this compound a PI3K/mTOR inhibitor?
Current scientific literature identifies this compound as a glucagon receptor antagonist.[1] There is no direct evidence to suggest that it is a primary inhibitor of the PI3K/mTOR pathway. Inconsistent results in experiments are more likely attributable to the complexities of the glucagon signaling pathway, compensatory physiological responses, or off-target effects inherent to this class of compounds rather than direct PI3K/mTOR inhibition. The PI3K/AKT/mTOR pathway is a critical regulator of the cell cycle, and its dysregulation is often associated with cancer.[2][3][4][5]
Q3: What are some known off-target effects or unexpected clinical findings with glucagon receptor antagonists?
While designed for selectivity, small molecule inhibitors can have off-target effects. For the class of glucagon receptor antagonists, some clinical and preclinical studies have observed:
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Changes in Lipid Profiles: Increases in LDL cholesterol and blood pressure have been associated with some small molecule GCGR antagonists.[1]
-
Elevated GLP-1 Levels: GCGR antagonism can lead to an increase in the number of intestinal L-cells, resulting in higher circulating levels of glucagon-like peptide-1 (GLP-1), which also has glucose-lowering properties.[1]
-
Increased Glucose Disposal: Some studies have reported an increased rate of glucose disposal, suggesting improved glucose clearance by skeletal muscle.[1]
Q4: What is the risk of hypoglycemia when using this compound?
The risk of hypoglycemia with GCGR antagonist monotherapy is generally considered low.[1] This is because the mechanism of action—blocking glucagon's effect—does not actively drive blood glucose below normal physiological ranges in the same way insulin administration can.[1] However, the risk may increase when used in combination with other anti-diabetic medications.
Troubleshooting Guide
Issue 1: Inconsistent or No Reduction in Blood Glucose Levels
| Possible Causes | Troubleshooting & Optimization |
| Compound Stability/Potency | Verify Compound Integrity: Confirm the identity, purity, and concentration of your this compound stock using analytical methods like LC-MS. Ensure proper storage conditions (dry, dark, at -20°C for long-term storage) to prevent degradation.[6] |
| Animal Model Variability | Select Appropriate Model: The pharmacology of the glucagon receptor can differ between species. Ensure the chosen animal model is appropriate and responsive to this class of antagonists. Consider using an alternative diabetic animal model if results remain inconsistent. |
| Compensatory Mechanisms | Investigate Counter-regulatory Hormones: The body may compensate for glucagon receptor blockade by altering other glucose-regulating pathways.[1] Measure levels of other hormones like insulin and catecholamines to assess for compensatory responses. |
| Dosing Issues | Conduct a Dose-Response Study: The effective dose may vary between models and experimental setups. Perform a dose-response study to determine the optimal concentration of this compound for your specific system.[1] |
Issue 2: Unexpected Elevations in Liver Enzymes (ALT/AST)
| Possible Causes | Troubleshooting & Optimization |
| Direct Hepatotoxicity | Assess Cell Viability: In in vitro models, perform cytotoxicity assays to determine if the observed concentrations of this compound are toxic to liver cells. |
| Off-Target Effects | Gene Expression Analysis: Use techniques like RNA-seq to examine changes in gene expression related to liver function, inflammation, and metabolism to identify potential off-target pathways being affected.[1] |
| Glycogen Accumulation | Histological Analysis: Glucagon receptor-null mice have shown increased liver glycogen.[6] Perform histological staining (e.g., PAS) on liver tissue to assess for glycogen accumulation. |
Issue 3: Unexplained Changes in Plasma Lipids
| Possible Causes | Troubleshooting & Optimization |
| Interference with Bile Acid Synthesis | Lipid Profiling: Glucagon signaling influences cholesterol and bile acid metabolism.[1] Conduct comprehensive hepatic and plasma lipid profiling to identify specific changes in lipid metabolism. |
| Off-Target Kinase Inhibition | Kinase Profiling: If off-target effects are suspected, consider performing a broad kinase profiling assay to determine if this compound inhibits other kinases involved in lipid regulation. |
Experimental Protocols
In Vitro cAMP Accumulation Assay for GCGR Antagonist Potency (IC₅₀ Determination)
This protocol is a representative method to determine the potency of a GCGR antagonist like this compound.
-
Cell Culture: Culture HEK293 cells stably expressing the human glucagon receptor (hGCGR) in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Incubation: Add the diluted this compound to the wells and incubate for 30 minutes at room temperature.
-
Glucagon Stimulation: Add a fixed concentration of glucagon (typically at its EC₈₀) to the wells and incubate for 15 minutes.[1]
-
cAMP Measurement: Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.[1]
-
Data Analysis: Plot the resulting cAMP concentration against the log of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt/mTOR pathway as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of SCH 900822 in Cell Cultures
Disclaimer: Information regarding specific cytotoxic effects and off-target profiles of SCH 900822 is limited in publicly available literature. This guide is based on general principles of drug-induced cytotoxicity in cell culture and provides a framework for troubleshooting and optimizing experiments with this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with cytotoxicity when using this compound in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound, even at concentrations where we expect to see a pharmacological effect. What are the potential causes?
A1: High cytotoxicity can stem from several factors when working with a novel compound. Initial troubleshooting should focus on:
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Compound Concentration: The effective concentration for glucagon receptor antagonism may be close to a cytotoxic concentration in your specific cell model. It is crucial to perform a dose-response curve to determine the therapeutic window.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1-0.5%).
-
Compound Stability and Solubility: this compound may precipitate out of solution in your culture medium, leading to localized high concentrations and cell death. Visually inspect your cultures for any signs of precipitation.
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Off-Target Effects: Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity.[1][2][3][4][5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Q2: How can we determine if the observed cytotoxicity is a direct result of this compound or due to experimental artifacts?
A2: A systematic approach with appropriate controls is essential.
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent used for this compound) to assess the baseline level of cell viability.
-
Positive Control: Use a known cytotoxic agent to ensure your cell viability assay is working correctly.
-
Dose-Response Analysis: A clear dose-dependent increase in cytotoxicity that correlates with increasing concentrations of this compound suggests a compound-specific effect.
-
Alternative Viability Assays: Confirm your findings using at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity via MTT assay and membrane integrity via LDH assay).
Q3: What are the potential cellular mechanisms that could be contributing to this compound-induced cytotoxicity?
A3: While specific pathways for this compound are not well-documented, general mechanisms of drug-induced cytotoxicity often involve:
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a common cause of drug-induced toxicity.[6] This can lead to decreased ATP production and the release of pro-apoptotic factors.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to cellular damage.[7][8][9][10]
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Accumulation of misfolded proteins in the ER can trigger a stress response that, if prolonged, can lead to apoptosis.[11][12][13][14][15]
-
Apoptosis Induction: The compound may be activating programmed cell death pathways, which can be assessed by measuring caspase activity.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in MTT/XTT Assays
| Potential Cause | Recommended Solution |
| Direct reduction of MTT/XTT by this compound | Perform a cell-free control by adding this compound to culture medium with the MTT/XTT reagent. If a color change occurs, consider an alternative assay (e.g., LDH or CellTiter-Glo®).[16][17] |
| Interference from phenol red in the medium | Use phenol red-free medium for the duration of the assay.[16] |
| Incomplete formazan crystal solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by vigorous pipetting or using a plate shaker. Consider switching to an assay with a soluble product like XTT or WST-1.[18] |
| High background from serum components | Reduce serum concentration or use serum-free medium during the incubation with the viability reagent. |
| Contamination (bacterial or fungal) | Visually inspect cultures for contamination and perform routine mycoplasma testing. |
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect wells for precipitate. Test the solubility of this compound in your specific culture medium. Consider using a lower concentration or a different solvent system if possible. |
| Cell Seeding Density | Optimize cell seeding density. Cells that are too sparse or too confluent can be more susceptible to stress. |
| Extended Exposure Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure duration. |
| Potent Off-Target Effects | If possible, compare the effects of this compound with another glucagon receptor antagonist with a different chemical structure. If the cytotoxicity is specific to this compound, it may indicate off-target effects. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle and positive controls) and incubate for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After treatment, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well according to the manufacturer's instructions.[20][21][22][23]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preferably in a white-walled 96-well plate for luminescence assays.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells according to the manufacturer's protocol.[24][25][26][27][28]
-
Incubation: Incubate at room temperature for the recommended duration.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (RLU) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.3 | 15,234 ± 1,890 |
| 0.1 | 98.2 ± 4.8 | 6.3 ± 1.8 | 16,056 ± 2,100 |
| 1 | 95.6 ± 6.1 | 8.9 ± 2.2 | 25,879 ± 3,450 |
| 10 | 72.3 ± 7.5 | 25.4 ± 3.1 | 89,453 ± 9,870 |
| 50 | 45.8 ± 8.2 | 52.1 ± 4.5 | 154,321 ± 15,600 |
| 100 | 15.2 ± 3.9 | 82.7 ± 5.9 | 256,789 ± 21,340 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Oxidative Stress Assays [promega.kr]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Role of endoplasmic reticulum stress in drug‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endoplasmic Reticulum Stress and Mitochondrial Stress in Drug-Induced Liver Injury [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Endoplasmic Reticulum Stress Induction and ERK1/2 Activation Contribute to Nefazodone-Induced Toxicity in Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving the Bioavailability of SCH 900822 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of SCH 900822 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective glucagon receptor antagonist.[1][2] It functions by blocking the binding of glucagon to the glucagon receptor (GCGR), which in turn reduces hepatic glucose production by inhibiting glycogenolysis and gluconeogenesis.[2] This mechanism of action makes it a compound of interest for the study of type 2 diabetes.[2]
Q2: We are observing low and variable oral bioavailability of this compound in our rodent studies. What are the potential causes?
A2: Low and variable oral bioavailability for a compound like this compound, which is a complex organic molecule, is often attributed to poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. Many new chemical entities exhibit poor water solubility, which limits their dissolution in GI fluids and subsequent absorption.[3] Additionally, factors such as first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation.[3]
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanocrystallization increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids, oils, or surfactants can enhance its solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[4] This can include self-emulsifying drug delivery systems (SEDDS).[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can improve its dissolution properties.[5]
-
Nanotechnology: Encapsulating the drug in nanocarriers such as nanoparticles, liposomes, or nanoemulsions can improve solubility, protect it from degradation, and facilitate targeted delivery.[3]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[6]
Troubleshooting Guides
Issue 1: Inconsistent plasma concentrations of this compound in pharmacokinetic (PK) studies.
Possible Cause: Poor dissolution of the compound in the GI tract leading to variable absorption. This can be exacerbated by the animal's diet and fed/fasted state.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your current this compound formulation in relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Formulation Optimization:
-
Micronization: Reduce the particle size of the this compound powder.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC).
-
-
Standardize Experimental Conditions: Ensure consistent dietary controls and dosing times for all animals in the study.
Issue 2: Low systemic exposure (low AUC) of this compound despite administering a high dose.
Possible Cause: The absorption of this compound may be limited by its poor solubility, or it may be undergoing significant first-pass metabolism.
Troubleshooting Steps:
-
Conduct a Pilot Formulation Screen: Test several formulation strategies in a small group of animals to identify a lead formulation for further development.
-
Evaluate Lipid-Based Formulations: Formulate this compound in a lipid-based system to potentially enhance absorption and reduce first-pass metabolism.
-
Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, exploring intravenous (IV) administration can help determine the absolute bioavailability and understand the extent of first-pass metabolism.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To prepare a suspension of this compound with reduced particle size to enhance dissolution.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Wet milling equipment (e.g., bead mill)
-
Particle size analyzer
-
-
Method:
-
Prepare the vehicle by dissolving methylcellulose in sterile water.
-
Suspend the this compound powder in the vehicle at the desired concentration.
-
Subject the suspension to wet milling for a predetermined time to achieve the target particle size range (e.g., < 10 µm).
-
Verify the particle size distribution using a particle size analyzer.
-
Store the suspension at 2-8°C and ensure homogeneity before dosing.
-
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS) of this compound
-
Objective: To formulate this compound in a self-emulsifying drug delivery system to improve its solubility and absorption.
-
Materials:
-
This compound powder
-
Oil (e.g., Labrafac™ PG)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
-
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Based on solubility data, select a combination of excipients.
-
Construct a ternary phase diagram to identify the self-emulsification region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio.
-
Dissolve this compound in the SEDDS pre-concentrate with gentle heating and stirring until a clear solution is obtained.
-
Characterize the resulting formulation for self-emulsification time, droplet size, and drug content.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4.0 ± 1.0 | 350 ± 120 | 100 |
| Micronized Suspension | 10 | 150 ± 40 | 2.0 ± 0.5 | 1050 ± 250 | 300 |
| Lipid-Based (SEDDS) | 10 | 450 ± 90 | 1.5 ± 0.5 | 3150 ± 500 | 900 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Glucagon signaling pathway and the antagonistic action of this compound.
Caption: Workflow for evaluating formulations to improve bioavailability.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | hGCGR Antagonist | MedChemExpress [medchemexpress.eu]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
addressing stability problems of SCH 900822 in solution
Welcome to the Technical Support Center for SCH 900822. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the main stability concerns for this compound are:
-
Hydrolysis: The presence of a lactam ring makes the molecule susceptible to hydrolysis, particularly under acidic or basic pH conditions.
-
Photodegradation: The pyridine moiety in the structure can be sensitive to light, potentially leading to degradation upon exposure to UV or even ambient light over extended periods.
-
Oxidation: While less common, complex molecules can be susceptible to oxidation, especially if exposed to air for prolonged periods in solution.
-
Precipitation: As with many small molecules, this compound has limited aqueous solubility and can precipitate from solution, especially when diluting a concentrated DMSO stock into an aqueous buffer.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the longevity and stability of your this compound stock solutions, follow these best practices:
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare your initial high-concentration stock solution. DMSO is highly hygroscopic, and water contamination can accelerate hydrolysis.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the volume of DMSO introduced into your aqueous experimental buffers.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption vials (amber glass or polypropylene). This minimizes freeze-thaw cycles and reduces the risk of water absorption and contamination.
-
Storage Temperature: For long-term storage (months to years), store the DMSO aliquots at -80°C. For short-term storage (days to weeks), -20°C is acceptable.
Q3: My this compound precipitated when I diluted it into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Lower the Final Concentration: The most likely cause is that the final concentration of this compound exceeds its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent: In some cases, a co-solvent system (e.g., with ethanol or PEG-400) may improve solubility, but this must be carefully validated for compatibility with your assay.
-
pH Adjustment: The solubility of your compound may be pH-dependent. If your experimental system allows, you can test a range of pH values for your aqueous buffer to find the optimal solubility.
-
Preparation Method: When diluting from the DMSO stock, add the stock solution to the aqueous buffer while gently vortexing to ensure rapid mixing and minimize localized high concentrations that can promote precipitation.
Troubleshooting Guides
This section provides structured guidance for common issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Poor Reproducibility of Experimental Results
| Potential Cause | Troubleshooting Step | Success Indicator |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution from powder. 2. Use a new, unopened vial of anhydrous DMSO. 3. Aliquot the new stock into single-use vials. | Consistent and expected experimental results are restored. |
| Multiple freeze-thaw cycles of the stock solution | 1. Discard the repeatedly thawed stock. 2. Thaw a fresh, single-use aliquot for each experiment. | Improved consistency between experiments. |
| Inaccurate concentration of the stock solution | 1. Ensure the compound was fully dissolved in DMSO. 2. If possible, verify the concentration using a spectrophotometer or HPLC. | More predictable dose-response curves. |
Issue 2: Loss of Compound Activity Over Time in Aqueous Media
| Potential Cause | Troubleshooting Step | Success Indicator |
| Hydrolysis of the lactam ring in the aqueous buffer | 1. Perform a time-course experiment to confirm instability (see Protocol 2). 2. If possible, adjust the pH of the buffer to a more neutral range (pH 6-7), where lactam stability is generally higher. 3. Prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment. | The compound retains its activity for the duration of the experiment. |
| Photodegradation during incubation | 1. Protect your samples from light by using amber tubes or plates, or by covering them with aluminum foil during incubation. 2. Minimize exposure to ambient light during sample preparation. | Improved stability and consistency, especially in longer experiments. |
| Binding to plasticware or proteins in media | 1. Use low-adsorption plasticware. 2. If using serum-containing media, be aware that protein binding can reduce the effective concentration of the free compound. Consider this when interpreting results. | Higher apparent potency or more consistent results. |
Data on this compound Stability
While specific quantitative stability data for this compound is not extensively published, the following tables provide representative data based on the known stability of compounds with similar chemical features. This data should be used as a guideline for designing your own stability studies.
Table 1: Representative Stability of this compound in DMSO Stock Solution (10 mM) at Various Temperatures
| Storage Temperature | % Remaining after 3 Months | % Remaining after 6 Months | % Remaining after 12 Months |
| -80°C | >99% | >99% | >98% |
| -20°C | >99% | >98% | >95% |
| 4°C | ~95% | ~90% | ~80% |
| Room Temperature (25°C) | ~85% | ~70% | <50% |
Table 2: Representative pH-Dependent Hydrolytic Stability of this compound in Aqueous Buffer at 37°C
| pH of Buffer | Half-life (t½) in hours | % Remaining after 24 hours |
| 3.0 (Acidic) | ~12 hours | ~25% |
| 5.0 (Slightly Acidic) | ~48 hours | ~70% |
| 7.4 (Physiological) | ~72 hours | ~80% |
| 9.0 (Basic) | ~8 hours | <10% |
Table 3: Representative Photostability of this compound in Solution
| Light Condition | Duration of Exposure | % Degradation |
| Ambient Lab Light | 24 hours | <5% |
| Direct Sunlight | 4 hours | ~15-20% |
| UV Lamp (365 nm) | 1 hour | >30% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 1, 2, and 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Incubate a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV or MS detection.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
This protocol helps determine the stability of the compound under your specific experimental conditions.
1. Preparation of Test Solution:
-
Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4) and pre-warm it to your experimental temperature (e.g., 37°C).
-
Spike the buffer with this compound from a concentrated DMSO stock to the final desired concentration. Ensure the final DMSO concentration is consistent with your experiments (e.g., <0.1%).
2. Incubation and Sampling:
-
Incubate the test solution under your normal experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile.
-
Store the quenched samples at -80°C until analysis.
3. Analysis:
-
Analyze the samples using a validated LC-MS/MS or HPLC method to quantify the remaining concentration of the parent this compound.
-
Plot the percentage of the remaining compound against time to determine the stability profile and half-life under your specific conditions.
Visualizations
Signaling Pathway
This compound is a glucagon receptor antagonist. The glucagon receptor is a G-protein coupled receptor (GPCR) that, upon binding to glucagon, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which promotes gluconeogenesis and glycogenolysis in the liver. By blocking this receptor, this compound inhibits these downstream effects.
Caption: Signaling pathway of the glucagon receptor and its antagonism by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in an aqueous solution.
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting inconsistent experimental results.
Technical Support Center: Accounting for SCH 900822 Binding to Plasma Proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the plasma protein binding of SCH 900822, a potent and selective glucagon receptor (hGCGR) antagonist.[1] Understanding the extent to which this compound binds to plasma proteins is crucial for interpreting experimental results and predicting its pharmacokinetic and pharmacodynamic behavior.
Frequently Asked Questions (FAQs)
Q1: Why is it important to account for the plasma protein binding of this compound?
Only the unbound, or "free," fraction of a drug is generally considered pharmacologically active and available to interact with its target, in this case, the glucagon receptor.[2][3] The portion of this compound that is bound to plasma proteins such as albumin and alpha-1-acid glycoprotein (AAG) is unable to diffuse across membranes to reach the target site.[4] Therefore, determining the fraction of unbound this compound is essential for:
-
Accurate in vitro to in vivo correlation: Relating the effective concentration from in vitro assays to the required therapeutic dose in vivo.
-
Pharmacokinetic (PK) modeling: Predicting the distribution, metabolism, and excretion of the drug.
-
Understanding potential drug-drug interactions: Co-administered drugs can compete for the same binding sites on plasma proteins, potentially altering the free fraction of this compound.
Q2: Which plasma proteins are most likely to bind to this compound?
While a comprehensive analysis is required, the primary plasma proteins responsible for drug binding are:
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Human Serum Albumin (HSA): The most abundant protein in plasma, it typically binds acidic drugs.[5]
-
Alpha-1-Acid Glycoprotein (AAG): This protein primarily binds basic and neutral drugs.[4]
The specific affinity of this compound for each of these proteins will determine its overall plasma protein binding.
Q3: What are the standard methods for determining the plasma protein binding of this compound?
Several well-established methods can be used to determine the extent of plasma protein binding. The most common techniques include:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane.[3][6] Only the unbound drug can cross the membrane, and at equilibrium, the concentration in the buffer is equal to the unbound concentration in the plasma.
-
Ultrafiltration: This technique uses a centrifugal force to push the unbound drug through a filter that retains the larger protein-bound drug complexes.[2]
-
Ultracentrifugation: High-speed centrifugation pellets the protein-bound drug, leaving the unbound drug in the supernatant.[7][8]
The choice of method can depend on the specific properties of the compound and the experimental throughput required.[7]
Troubleshooting Guide
Issue 1: High variability in plasma protein binding results for this compound.
-
Possible Cause 1: Experimental Technique. Inconsistencies in the experimental protocol, such as temperature fluctuations, incorrect pH of the buffer, or variations in incubation time, can lead to variable results.
-
Solution: Strictly adhere to a validated standard operating procedure (SOP). Ensure consistent temperature control (typically 37°C) and pH (typically 7.4).[9]
-
-
Possible Cause 2: Non-specific Binding. this compound may be binding to the experimental apparatus (e.g., dialysis membrane, filter units, or collection tubes).
-
Solution: Perform control experiments without plasma proteins to quantify the extent of non-specific binding.[10] If significant, consider using devices made from low-binding materials or including a correction factor in your calculations.
-
-
Possible Cause 3: Plasma Source and Quality. The composition of plasma can vary between individuals and species, and the quality of the plasma (e.g., presence of hemolysis, lipid content) can affect binding.
-
Solution: Use pooled plasma from a reputable supplier to minimize inter-individual variability for screening purposes. Ensure proper storage and handling of plasma to maintain its integrity.
-
Issue 2: The unbound fraction of this compound is too low to be accurately quantified.
-
Possible Cause: The drug is very highly bound to plasma proteins, and the analytical method is not sensitive enough to detect the low concentration of the free drug.
-
Solution 1: Use a more sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for quantifying low concentrations of drugs.[11]
-
Solution 2: Employ specialized techniques for highly bound compounds. Methods like equilibrium gel filtration have been developed for accurately measuring the unbound fraction of highly bound drugs.[12]
-
Experimental Protocols and Data Presentation
Hypothetical Plasma Protein Binding Data for this compound
The following table summarizes hypothetical quantitative data for the plasma protein binding of this compound. Note: This data is for illustrative purposes only and is not based on published experimental results.
| Parameter | Human Plasma | Rat Plasma | Mouse Plasma | Dog Plasma |
| % Plasma Protein Bound | 98.5% | 97.2% | 96.8% | 99.1% |
| Fraction Unbound (fu) | 0.015 | 0.028 | 0.032 | 0.009 |
| Primary Binding Protein | Albumin | Albumin | Albumin | Albumin |
| Binding Affinity (Kd) to HSA | 0.5 µM | - | - | - |
Key Experimental Protocol: Equilibrium Dialysis
This protocol outlines the key steps for determining the plasma protein binding of this compound using a rapid equilibrium dialysis (RED) device.[10]
Materials:
-
This compound stock solution (in a compatible solvent like DMSO)
-
Pooled human plasma (and/or plasma from other species of interest)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)
-
Incubator shaker set to 37°C
-
96-well collection plates
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Preparation:
-
Prepare a working solution of this compound by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM).[3]
-
Pre-warm the RED device, plasma, and PBS to 37°C.
-
-
Loading the RED Device:
-
Pipette the plasma containing this compound into the sample chamber of the RED insert.
-
Pipette an equal volume of PBS into the buffer chamber of the same insert.
-
-
Incubation:
-
Seal the RED plate and incubate at 37°C with gentle shaking for a predetermined time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).[9]
-
-
Sampling:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers into a 96-well collection plate.
-
-
Analysis:
-
Determine the concentration of this compound in the plasma and buffer samples using a validated LC-MS/MS method.
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
The percentage of plasma protein binding is calculated as follows: % Bound = 100 * (1 - (Concentration in Buffer / Concentration in Plasma))
-
Visualizations
Experimental Workflow for Equilibrium Dialysis
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Conceptual Diagram of Drug-Protein Binding Equilibrium
Caption: Equilibrium between free and protein-bound drug in plasma.
References
- 1. Interaction of an acute phase reactant, alpha 1-acid glycoprotein (orosomucoid), with the lymphoid cell surface: a model for non-specific immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay: Binding affinity to human serum albumin assessed as fraction of binding sites occupied by compound at 20 ug/ml by SPR (CHEMBL1661527) - ChEMBL [ebi.ac.uk]
- 3. Interaction of an acute phase reactant, alpha 1-acid glycoprotein (orosomucoid), with the lymphoid cell surface: a model for non-specific immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Screening major binding sites on human serum albumin by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structural basis for high affinity binding of α1-acid glycoprotein to the potent antitumor compound UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorb2b.com [vectorb2b.com]
- 10. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designed affinity ligands to capture human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
refining experimental design for SCH 900822 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SCH 900822, a potent and selective glucagon receptor (GCGR) antagonist. The information is designed to assist in refining experimental design and addressing common challenges encountered in studies investigating the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the human glucagon receptor (hGCGR), a G-protein coupled receptor (GPCR). By blocking the binding of glucagon to its receptor, this compound inhibits the downstream signaling cascade that leads to hepatic glycogenolysis and gluconeogenesis, ultimately reducing the production of glucose by the liver.[1] This makes it a valuable tool for studying glucose homeostasis and the pathophysiology of type 2 diabetes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the compound as a solid at -20°C in a dry, dark environment. Stock solutions in DMSO should be aliquoted and stored at -20°C or colder to minimize freeze-thaw cycles.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type, assay conditions, and the concentration of glucagon used for stimulation. Based on its reported high potency, a starting concentration range of 1 nM to 1 µM is generally recommended for initial dose-response experiments.
Q4: How can I assess the stability of this compound in my cell culture medium?
A4: The stability of a small molecule in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum components.[2][3] To assess the stability of this compound, you can incubate the compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot and analyze the concentration of the parent compound using a suitable analytical method like LC-MS/MS.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Experimental Replicates
-
Question: I am observing significant variability between my replicates in a cell-based assay with this compound. What could be the cause?
-
Answer:
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reversed pipetting technique to improve accuracy. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate media components and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Compound Solubilization | Ensure that the this compound stock solution in DMSO is fully dissolved before diluting it into the cell culture medium. Vortex the stock solution and visually inspect for any precipitates. |
| Compound Instability | As discussed in the FAQs, assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[2][3] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines. Use cells within a consistent and low passage number range for all experiments. |
Issue 2: Lower than Expected Potency or Lack of Effect
-
Question: this compound is not inhibiting glucagon-stimulated activity as effectively as I expected. Why might this be?
-
Answer:
| Possible Cause | Suggested Solution |
| Suboptimal Glucagon Concentration | The apparent potency of an antagonist is dependent on the concentration of the agonist. Ensure you are using a glucagon concentration that elicits a submaximal response (e.g., EC80) to allow for a sufficient window to observe inhibition. |
| Compound Degradation | Verify the integrity of your this compound stock. If the compound has been stored improperly or for an extended period, it may have degraded. Consider purchasing a new batch of the compound. |
| Cellular Uptake/Efflux | The compound may be actively transported out of the cells by efflux pumps. You can test this by co-incubating with known efflux pump inhibitors. |
| Binding to Serum Proteins | If your assay medium contains serum, this compound may bind to serum proteins like albumin, reducing its free concentration. Consider reducing the serum percentage or using a serum-free medium for the assay. |
| Low Receptor Expression | The cell line you are using may have low expression of the glucagon receptor. Verify receptor expression using techniques like qPCR or western blotting. |
Issue 3: Potential Off-Target Effects
-
Question: How can I be sure that the observed effects are due to the specific inhibition of the glucagon receptor?
-
Answer:
| Possible Cause | Suggested Solution |
| Non-specific Compound Activity | To control for off-target effects, include a structurally related but inactive compound as a negative control if available. Additionally, perform a rescue experiment where the effect of this compound is reversed by adding a high concentration of glucagon. |
| Cellular Toxicity | At high concentrations, small molecules can induce cytotoxicity, which can be misinterpreted as a specific effect. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed effects are not due to cell death. |
| Screening Against Other Receptors | If resources permit, screen this compound against a panel of other GPCRs to assess its selectivity. |
Quantitative Data
| Parameter | Value | Reference |
| Target | Human Glucagon Receptor (hGCGR) | [1] |
| Mechanism of Action | Antagonist | [1] |
| Solubility | DMSO | [5] |
Note: Specific IC50 values for this compound are reported in the primary scientific literature describing its discovery. Researchers should consult these publications for detailed quantitative data.
Experimental Protocols
Protocol 1: In Vitro Glucagon Challenge Assay in Primary Hepatocytes (Hepatic Glucose Output)
This protocol is adapted from established methods to measure the effect of this compound on glucagon-stimulated glucose production in primary hepatocytes.[6][7][8]
Materials:
-
Primary hepatocytes (mouse, rat, or human)
-
Collagen-coated culture plates
-
Hepatocyte culture medium
-
Glucose production buffer (glucose-free DMEM with 20 mM sodium lactate and 2 mM sodium pyruvate)[7]
-
Glucagon
-
This compound
-
Glucose assay kit
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Plate primary hepatocytes on collagen-coated plates and allow them to attach for 4-6 hours.
-
Overnight Starvation: After attachment, replace the medium with serum-free culture medium and incubate overnight to deplete glycogen stores.
-
Pre-treatment with this compound: Wash the cells twice with warm PBS. Then, add glucose production buffer containing various concentrations of this compound or vehicle (DMSO) and incubate for 1-2 hours.
-
Glucagon Stimulation: Add glucagon to the wells to a final concentration that elicits a submaximal response (e.g., 10 nM). Include a control group without glucagon stimulation.
-
Incubation: Incubate the plates at 37°C for 3-6 hours.
-
Sample Collection: Collect the supernatant from each well to measure the glucose concentration.
-
Glucose Measurement: Determine the glucose concentration in the supernatant using a colorimetric glucose assay kit according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells in each well and determine the total protein content using a BCA protein assay.
-
Data Normalization: Normalize the glucose concentration to the total protein content for each well.
Protocol 2: cAMP Accumulation Assay in a GCGR-Expressing Cell Line
This protocol measures the ability of this compound to inhibit glucagon-induced cyclic AMP (cAMP) production, a key second messenger in glucagon receptor signaling.[9]
Materials:
-
A cell line overexpressing the human glucagon receptor (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Glucagon
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Seeding: Seed the GCGR-expressing cells into a 96-well or 384-well plate and allow them to grow to 80-90% confluency.
-
Pre-treatment with this compound: Remove the culture medium and add stimulation buffer containing various concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes at room temperature or 37°C.
-
Glucagon Stimulation: Add glucagon to the wells at a pre-determined EC80 concentration.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. This compound | hGCGR Antagonist | MedChemExpress [medchemexpress.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Hepatocyte Isolation and Glucose Output Assay [bio-protocol.org]
- 7. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 8. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Interpreting Unexpected Data from SCH 900822 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from functional assays involving the glucagon receptor (GCGR) antagonist, SCH 900822.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1][2] The glucagon receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand glucagon, primarily couples to the Gαs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound is expected to block the binding of glucagon to the GCGR, thereby inhibiting glucagon-mediated signal transduction, most notably the production of cAMP.
Q2: What are the key functional assays for characterizing this compound?
A2: The primary functional assays for a GCGR antagonist like this compound include:
-
cAMP Assays: To measure the inhibition of glucagon-induced cAMP production.[3]
-
β-Arrestin Recruitment Assays: To determine if this compound promotes or inhibits the recruitment of β-arrestin to the receptor.[4][5]
-
ERK Phosphorylation Assays: To assess the modulation of the mitogen-activated protein kinase (MAPK) pathway, as some GPCRs can signal through ERK phosphorylation.[6][7]
Q3: What is the primary signaling pathway of the glucagon receptor?
A3: The glucagon receptor predominantly signals through the Gαs-cAMP pathway. The binding of glucagon initiates a conformational change in the receptor, leading to the activation of the Gαs subunit. Activated Gαs stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of glucagon.
Glucagon Receptor Signaling Pathway
References
- 1. This compound | hGCGR Antagonist | MedChemExpress [medchemexpress.eu]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. usbio.net [usbio.net]
Validation & Comparative
In Vivo Efficacy of SCH 900822: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of SCH 900822, also known as Tildrakizumab in its application for psoriasis, against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.
This compound for the Treatment of Moderate-to-Severe Plaque Psoriasis
This compound, developed as the humanized monoclonal antibody Tildrakizumab (MK-3222), has demonstrated significant efficacy in the treatment of moderate-to-severe chronic plaque psoriasis. It selectively targets the p19 subunit of interleukin-23 (IL-23), a key cytokine implicated in the pathogenesis of psoriasis.
Comparative Efficacy Data
The efficacy of Tildrakizumab has been evaluated in multiple Phase II and Phase III clinical trials. The primary endpoints in these studies were the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a Physician's Global Assessment (PGA) score of "clear" or "minimal".
Table 1: Comparison of Tildrakizumab (this compound/MK-3222) Efficacy in Phase III Clinical Trials (reSURFACE 1 & 2) at Week 12
| Treatment Group | Percentage of Patients Achieving PASI 75 | Percentage of Patients Achieving PGA of 'Clear' or 'Minimal' |
| Tildrakizumab 100 mg | 61-66% | 55-58% |
| Tildrakizumab 200 mg | 62-74% | 59% |
| Etanercept 50 mg | 48% | 48% |
| Placebo | 4-6% | 4-7% |
Data compiled from publicly available clinical trial results.
Experimental Protocols
Phase III Clinical Trial (reSURFACE 1 & 2) Design:
A detailed overview of the pivotal Phase III clinical trial design for Tildrakizumab is provided below.
-
Study Design: These were randomized, double-blind, placebo-controlled (reSURFACE 1) and active-comparator-controlled (reSURFACE 2, with etanercept) multicenter studies.
-
Patient Population: Adult patients with moderate-to-severe chronic plaque psoriasis.
-
Treatment Arms:
-
Tildrakizumab (100 mg or 200 mg) administered subcutaneously at weeks 0, 4, and every 12 weeks thereafter.
-
Etanercept (50 mg) administered subcutaneously twice weekly.
-
Placebo.
-
-
Primary Endpoints:
-
Proportion of patients achieving PASI 75 at week 12.
-
Proportion of patients achieving a PGA score of "clear" or "minimal" with at least a 2-grade reduction from baseline at week 12.
-
-
Secondary Endpoints: Included assessments of PASI 90, PASI 100, and quality of life measures.
Imiquimod-Induced Psoriasis Model in Mice:
This is a commonly used preclinical animal model to evaluate the efficacy of anti-psoriatic agents.
-
Animal Strain: Typically BALB/c or C57BL/6 mice.
-
Induction of Psoriasis-like Skin Inflammation: A daily topical application of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Parameters Evaluated:
-
Clinical Scoring: Erythema (redness), scaling, and skin thickness are scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Histological Analysis: Skin biopsies are collected to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Cytokine Analysis: Levels of key pro-inflammatory cytokines such as IL-23 and IL-17 are measured in skin or serum samples.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-23/Th17 signaling pathway targeted by Tildrakizumab and the general experimental workflow for preclinical evaluation.
comparative analysis of SCH 900822 and other glucagon antagonists
A Comparative Analysis of SCH 900822 and Other Small-Molecule Glucagon Antagonists
The pursuit of effective treatments for type 2 diabetes (T2D) has led to the exploration of various therapeutic targets, with the glucagon receptor (GCGR) emerging as a key area of interest. Hyperglucagonemia is a characteristic feature of T2D, contributing significantly to hyperglycemia through excessive hepatic glucose production.[1][2] Consequently, antagonizing the glucagon receptor is a promising strategy to improve glycemic control.[3] This guide provides a comparative analysis of this compound and other notable small-molecule glucagon receptor antagonists, including MK-0893, LY2409021 (adomeglivant), L-168,049, and BAY 27-9955, focusing on their performance, selectivity, and the experimental methods used for their evaluation.
Glucagon exerts its effects by binding to the glucagon receptor, a Class B G-protein coupled receptor (GPCR) predominantly found on hepatocytes.[4][5] This binding event initiates a signaling cascade that is central to glucose homeostasis. The antagonist's primary role is to block this initial binding step, thereby inhibiting downstream effects.
The binding of glucagon to its receptor triggers a conformational change, activating the associated Gs alpha subunit of the G-protein.[6] This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP into cyclic AMP (cAMP).[7][8] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[9] Activated PKA then phosphorylates key enzymes involved in glucose metabolism, leading to the stimulation of glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors), ultimately resulting in increased hepatic glucose output.[8][10]
References
- 1. Glucagon antagonism as a potential therapeutic target in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon receptor antagonists for the treatment of type II diabetes: current prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
A Preclinical Head-to-Head: A Comparative Analysis of the Glucagon Receptor Antagonists SCH 900822 and MK-0893
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for two notable glucagon receptor (GCGR) antagonists, SCH 900822 and MK-0893. This document summarizes their in vitro and in vivo performance based on available experimental data, offering a side-by-side view of their potency, selectivity, and efficacy in preclinical models of type 2 diabetes.
Both this compound and MK-0893 are small molecule antagonists designed to block the action of glucagon at its receptor, thereby reducing hepatic glucose production. This mechanism of action holds significant therapeutic potential for the management of hyperglycemia in type 2 diabetes. While both compounds have demonstrated promise in preclinical studies, a detailed comparison of their profiles is essential for informed research and development decisions.
In Vitro Profile: Potency and Selectivity
A critical aspect of a drug candidate's profile is its potency against the intended target and its selectivity against other related receptors to minimize off-target effects. The following table summarizes the in vitro binding affinity and functional antagonism of this compound and MK-0893.
| Parameter | This compound | MK-0893 |
| Human GCGR Binding Affinity (IC50) | 2.5 nM | 6.6 nM[1] |
| Human GCGR Functional Antagonism (cAMP IC50) | 6.3 nM | 15.7 nM[1] |
| Selectivity | >1000-fold selective against a panel of other receptors | GIPR IC50: 1020 nMPAC1 IC50: 9200 nMGLP-1R, VPAC1, VPAC2 IC50: >10000 nM[1] |
This compound demonstrates slightly higher potency in both binding and functional assays for the human glucagon receptor compared to MK-0893. Both compounds exhibit a high degree of selectivity for the glucagon receptor over other related class B G-protein coupled receptors, a crucial feature for a targeted therapy.
In Vivo Efficacy: Glucose Reduction in Preclinical Models
The ultimate test of a potential anti-diabetic agent is its ability to lower blood glucose levels in a living organism. Both this compound and MK-0893 have been evaluated in various rodent models of diabetes and hyperglycemia.
| Preclinical Model | Compound | Dosing | Key Findings |
| Glucagon Challenge in hGCGR Mice | This compound | 3 mg/kg (oral) | 75% inhibition of glucagon-induced glucose excursion |
| Glucagon Challenge in hGCGR Mice | MK-0893 | 3, 10, and 30 mpk (oral) | 30%, 56%, and 81% reduction in glucose elevation, respectively[2] |
| hGCGR ob/ob Mice (Acute) | MK-0893 | 3 and 10 mpk (single doses) | 32% and 39% reduction in glucose AUC (0-6 h), respectively[1] |
| hGCGR Mice on High-Fat Diet (Chronic) | MK-0893 | 3 and 10 mpk (in feed) | 89% and 94% reduction in blood glucose levels at day 10, respectively[1] |
In acute glucagon challenge models, both compounds effectively blunted the resulting hyperglycemia. MK-0893 has been more extensively characterized in chronic disease models, demonstrating robust glucose-lowering effects in both genetically obese and diet-induced obese mice.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of glucagon receptor antagonists and a typical experimental workflow for their preclinical evaluation.
References
Head-to-Head Comparison: SCH 900822 and L-168,049 as Glucagon Receptor Antagonists
For Immediate Release
A Comprehensive Analysis of Two Prominent Glucagon Receptor Antagonists for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two significant non-peptidic, small molecule glucagon receptor (GCGR) antagonists: SCH 900822 and L-168,049. Both compounds have been investigated for their potential in managing type 2 diabetes by blocking the action of glucagon, a key hormone in glucose homeostasis. This document summarizes their performance based on available experimental data, outlines the methodologies used for their characterization, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key in vitro potency metrics for this compound and L-168,049 against the human glucagon receptor (hGCGR).
| Parameter | This compound | L-168,049 |
| Binding Affinity (IC50) | 6.6 nM | 3.7 nM[1][2][3][4] |
| Functional Inhibition of cAMP Synthesis (IC50) | 15.7 nM | 41 nM[1][3] |
| Mechanism of Action | Competitive Antagonist | Non-competitive Antagonist[1][3] |
In-Depth Comparison
This compound is a potent and selective competitive antagonist of the human glucagon receptor. Its binding affinity, with an IC50 of 6.6 nM, indicates a strong interaction with the receptor. In functional assays, it effectively inhibits glucagon-stimulated cyclic adenosine monophosphate (cAMP) production with an IC50 of 15.7 nM. As a competitive antagonist, this compound directly competes with glucagon for the same binding site on the receptor.
L-168,049 is another highly potent antagonist of the human glucagon receptor, exhibiting a slightly higher binding affinity than this compound with an IC50 of 3.7 nM.[1][2][3][4] However, its functional inhibition of cAMP synthesis is observed at a higher concentration, with an IC50 of 41 nM.[1][3] A key distinction is its non-competitive mechanism of action, suggesting that it binds to an allosteric site on the receptor, altering the receptor's conformation and preventing its activation by glucagon.[1][3]
Signaling Pathway and Inhibition
The binding of glucagon to its G protein-coupled receptor (GPCR) activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that promote glycogenolysis and gluconeogenesis in the liver, ultimately increasing blood glucose levels. Both this compound and L-168,049 disrupt this signaling cascade, albeit through different mechanisms, to reduce hepatic glucose output.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (IC50) of a test compound for the glucagon receptor.
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: 125I-glucagon.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Test compounds (this compound or L-168,049) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled glucagon (e.g., 1 µM).
-
96-well filter plates (e.g., GF/C) pre-coated with 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the receptor membrane preparation on ice and resuspend in ice-cold Binding Buffer to a predetermined optimal protein concentration.
-
In a 96-well assay plate, add in the following order:
-
Binding Buffer.
-
Test compound at various dilutions or unlabeled glucagon for non-specific binding.
-
125I-glucagon at a final concentration close to its Kd.
-
Receptor membrane preparation.
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the PEI-pre-coated 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Functional cAMP Assay
This assay measures the ability of a compound to inhibit glucagon-stimulated cAMP production in whole cells.
Materials:
-
Cells stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Stimulation Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor) and 0.1% BSA.
-
Glucagon.
-
Test compounds (this compound or L-168,049) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Seed the cells into the microplates and grow to the desired confluency.
-
On the day of the assay, remove the culture medium and replace it with Stimulation Buffer.
-
Add the test compound at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add glucagon at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration (or signal) against the log concentration of the test compound and determine the IC50 value for the inhibition of glucagon-stimulated cAMP production.
This guide provides a foundational comparison of this compound and L-168,049. For further in-depth analysis, researchers are encouraged to consult the primary literature.
References
Assessing the Selectivity of SCH 900822 for the Glucagon Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective glucagon receptor (GCGR) antagonists is a key area of research for the treatment of type 2 diabetes. By blocking the action of glucagon, these antagonists can reduce excessive hepatic glucose production, a major contributor to hyperglycemia. A critical attribute for any GCGR antagonist is high selectivity over other closely related class B G protein-coupled receptors (GPCRs), particularly the glucagon-like peptide-1 receptor (GLP-1R) and the gastric inhibitory polypeptide receptor (GIPR), to avoid undesirable off-target effects. This guide provides a comparative assessment of the selectivity of SCH 900822 and other notable GCGR antagonists, supported by experimental data and detailed methodologies.
Comparative Selectivity of Glucagon Receptor Antagonists
The selectivity of a glucagon receptor antagonist is paramount to its therapeutic potential. Off-target activity at the GLP-1 and GIP receptors can interfere with the incretin effect, which is crucial for glucose homeostasis. The following tables summarize the binding affinity and functional antagonist activity of several small molecule GCGR antagonists.
For a direct comparison, data for other well-characterized glucagon receptor antagonists are presented below.
Table 1: Comparative Binding Affinity (IC50, nM) of Glucagon Receptor Antagonists
| Compound | Glucagon Receptor (GCGR) | GLP-1 Receptor (GLP-1R) | GIP Receptor (GIPR) |
| MK-0893 | 6.6[2][3][4][5] | >10,000[3][4] | 1020[3][4] |
| RVT-1502 | High Affinity | >3,800-fold lower affinity vs GCGR[6] | >3,800-fold lower affinity vs GCGR[6] |
| LY2409021 | Potent Antagonist | Interfered with GLP-1R[7][8] | Interfered with GIPR[7][8] |
Table 2: Comparative Functional Antagonist Activity (IC50, nM) of Glucagon Receptor Antagonists
| Compound | Glucagon Receptor (cAMP Assay) |
| MK-0893 | 15.7[3][4] |
Experimental Protocols
The determination of antagonist selectivity relies on robust in vitro assays. The following are detailed methodologies for the key experiments used to characterize the compounds listed above.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki or IC50).
Objective: To determine the binding affinity of antagonists for the human glucagon, GLP-1, and GIP receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human GCGR, GLP-1R, or GIPR.
-
Radioligand: [125I]-Glucagon for GCGR, [125I]-GLP-1 for GLP-1R, [125I]-GIP for GIPR.
-
Test compounds (e.g., this compound, MK-0893) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radioligand (usually at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding (measured in the absence of a competing ligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in the glucagon receptor signaling pathway.
Objective: To determine the functional potency of antagonists in blocking glucagon-induced signaling.
Materials:
-
A cell line stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293).
-
Glucagon (as the agonist).
-
Test compounds (e.g., this compound, MK-0893) at various concentrations.
-
Cell culture medium.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to attach and grow overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of glucagon (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the glucagon-stimulated cAMP production is determined as the IC50 value. This provides a measure of the functional potency of the antagonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucagon receptor signaling pathway and a typical experimental workflow for assessing antagonist selectivity.
Caption: Glucagon receptor signaling pathway and antagonist action.
Caption: Workflow for assessing antagonist selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The glucagon receptor antagonist LY2409021 has no effect on postprandial glucose in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potential New Frontier: A Comparative Guide to the Cross-Validation of SCH 900822 Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of SCH 900822's activity in various cancer cell lines. While primarily investigated for its role in type 2 diabetes as a potent and selective glucagon receptor (GCGR) antagonist, emerging evidence suggests a potential role for the glucagon signaling pathway in cancer progression.[1] This document outlines a proposed investigation into the anti-proliferative and pro-apoptotic effects of this compound in cancer cells expressing the glucagon receptor, providing a rationale, detailed experimental protocols, and a hypothetical comparison with alternative therapeutic strategies.
Rationale for Investigation
Glucagon, a peptide hormone, exerts its effects by binding to the glucagon receptor (GCGR), a G-protein coupled receptor.[2] This interaction primarily regulates glucose homeostasis. However, studies have indicated that the GCGR is also expressed in certain cancer tissues and cell lines, notably in colon cancer.[1][3] Furthermore, research has demonstrated that glucagon can promote the growth of colon cancer cells through the regulation of the AMPK and MAPK signaling pathways.[1] This finding presents a compelling hypothesis: antagonizing the glucagon receptor with a molecule like this compound could represent a novel therapeutic strategy to inhibit the growth of GCGR-expressing cancers.
Conversely, in liver cancer cell lines engineered to overexpress GCGR, glucagon signaling has been observed to decrease cell viability, suggesting a complex and context-dependent role for this pathway in different cancer types.[4][5] A thorough cross-validation of this compound's activity across a panel of cancer cell lines is therefore warranted to elucidate its potential as an anti-cancer agent.
Proposed Experimental Data Summary
The following tables present a hypothetical summary of data from a proposed study investigating the effects of this compound on a panel of cancer cell lines with varying levels of GCGR expression. As no direct data for this compound in cancer cell lines is currently published, these tables are illustrative and serve as a template for presenting future experimental findings. For comparison, a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), is included.
Table 1: Comparative IC50 Values (µM) of this compound and 5-Fluorouracil in GCGR-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | GCGR Expression | This compound IC50 (µM) | 5-Fluorouracil IC50 (µM) |
| HT-29 | Colon Carcinoma | High | Hypothetical Value | 5.0 |
| SW480 | Colon Adenocarcinoma | Moderate | Hypothetical Value | 8.2 |
| Huh7 | Hepatocellular Carcinoma | Low | Hypothetical Value | 12.5 |
| PANC-1 | Pancreatic Carcinoma | Low/Negative | Hypothetical Value | 25.0 |
| MCF-7 | Breast Adenocarcinoma | Negative | Hypothetical Value | 9.7 |
Table 2: Effect of this compound on Cell Proliferation and Apoptosis (at hypothetical IC50 concentration after 48h treatment)
| Cell Line | % Inhibition of Proliferation (this compound) | % Increase in Apoptosis (this compound) |
| HT-29 | Hypothetical Value | Hypothetical Value |
| SW480 | Hypothetical Value | Hypothetical Value |
| Huh7 | Hypothetical Value | Hypothetical Value |
| PANC-1 | Hypothetical Value | Hypothetical Value |
| MCF-7 | Hypothetical Value | Hypothetical Value |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide.
Cell Culture and Maintenance
Selected cancer cell lines (e.g., HT-29, SW480, Huh7, PANC-1, MCF-7) would be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2. GCGR expression levels in each cell line would be quantified by qPCR and Western blot.
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound or the comparative compound (e.g., 5-FU). A vehicle control (DMSO) is also included.
-
Cells are incubated for 48 or 72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are seeded in 6-well plates and treated with this compound at its predetermined IC50 concentration for 48 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Cells are treated with this compound for various time points.
-
Cell lysates are prepared, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the glucagon signaling pathway (e.g., p-AMPK, AMPK, p-ERK, ERK, p-CREB, CREB) and apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Glucagon promotes colon cancer cell growth via regulating AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon signaling via supraphysiologic GCGR can reduce cell viability without stimulating gluconeogenic gene expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of SCH 900822 Findings: A Comparative Guide
A comprehensive, direct comparison of independently replicated findings for the glucagon receptor antagonist SCH 900822 is not feasible at this time due to the limited public availability of the full-text primary research article and the absence of identifiable independent replication studies.
This guide, therefore, aims to provide a valuable resource for researchers, scientists, and drug development professionals by:
-
Summarizing the publicly available information on this compound.
-
Presenting a comparative overview with another well-characterized glucagon receptor antagonist, MK-0893, for which data is accessible.
-
Detailing generalized experimental protocols relevant to the study of glucagon receptor antagonists.
-
Providing diagrams of the relevant signaling pathway and a typical experimental workflow.
Introduction to this compound
This compound is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1] Its mechanism of action involves blocking the binding of glucagon to its receptor, which is primarily located on hepatocytes. This inhibition is intended to reduce the liver's production of glucose (hepatic glycogenolysis and gluconeogenesis), thereby lowering blood glucose levels.[2] As such, this compound has been investigated for its potential therapeutic application in the treatment of type 2 diabetes.[2] The primary research describing the discovery and initial characterization of this compound was published by DeMong et al. in the Journal of Medicinal Chemistry in 2014.
Comparative Analysis: this compound vs. MK-0893
Due to the inaccessibility of detailed data for this compound, a direct comparison with independently verified results is not possible. However, to provide context, this section presents available data for another potent and selective glucagon receptor antagonist, MK-0893.
In Vitro Potency and Selectivity
A critical aspect of a drug candidate's profile is its potency in inhibiting its target and its selectivity over other related receptors to minimize off-target effects.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | hGCGR | Data Not Available | Data Not Available | Data Not Available | |
| MK-0893 | hGCGR | Binding Assay | 6.6 | >150-fold vs. GIPR, >1300-fold vs. PAC1, >1500-fold vs. GLP-1R, VPAC1, VPAC2 | [3] |
| hGCGR | cAMP Functional Assay | 15.7 | [3] |
hGCGR: human Glucagon Receptor; GIPR: Gastric Inhibitory Polypeptide Receptor; PAC1: Pituitary Adenylate Cyclase-Activating Polypeptide Type 1 Receptor; GLP-1R: Glucagon-Like Peptide-1 Receptor; VPAC1/2: Vasoactive Intestinal Peptide Receptor 1/2.
In Vivo Efficacy
The ultimate test of a glucagon receptor antagonist is its ability to lower blood glucose levels in a living organism. This is often assessed through a "glucagon challenge" where an exogenous dose of glucagon is administered to stimulate a rise in blood glucose, and the ability of the antagonist to blunt this rise is measured.
| Compound | Animal Model | Dosing | Effect on Glucagon-Stimulated Glucose Rise | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| MK-0893 | hGCGR transgenic mice | 3 mg/kg, oral | 30% reduction | [4] |
| hGCGR transgenic mice | 10 mg/kg, oral | 56% reduction | [4] | |
| hGCGR transgenic mice | 30 mg/kg, oral | 81% reduction | [4] |
Experimental Protocols
While specific protocols for this compound are not available, the following are detailed methodologies for key experiments typically used to characterize glucagon receptor antagonists.
Glucagon Receptor Binding Assay (for IC50 determination)
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation with a radiolabeled glucagon analog (e.g., [125I]-glucagon) at a concentration near its Kd.
-
Add increasing concentrations of the test compound (e.g., this compound or an alternative).
-
For non-specific binding control wells, add a high concentration of unlabeled glucagon.
-
Incubate the plate at room temperature for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Glucagon Challenge in Mice
-
Animal Acclimatization and Fasting:
-
House mice (e.g., C57BL/6 or a relevant transgenic model) in a controlled environment for at least one week prior to the experiment.
-
Fast the mice overnight (e.g., 16 hours) with free access to water.
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound or an alternative) or vehicle control via the desired route (e.g., oral gavage).
-
Allow for a pre-treatment period for the compound to be absorbed and reach its target (e.g., 60 minutes).
-
-
Baseline and Glucagon Administration:
-
Take a baseline blood sample from the tail vein to measure fasting glucose levels.
-
Administer a bolus of human glucagon (e.g., 15 µg/kg) via intraperitoneal or subcutaneous injection.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at regular intervals after the glucagon challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Determine the percentage inhibition of the glucagon-induced glucose rise for the compound-treated groups compared to the vehicle-treated group.
-
Visualizations
Glucagon Receptor Signaling Pathway
Caption: Glucagon signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Glucagon Challenge
Caption: Workflow for an in vivo glucagon challenge experiment.
References
A Systematic Comparison of Glucagon Receptor Antagonists for Type 2 Diabetes Mellitus
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and experimental evaluation of leading glucagon receptor antagonists, with a focus on the landscape of therapeutic development in the absence of publicly available data for SCH 900822.
The pursuit of effective treatments for type 2 diabetes mellitus (T2DM) has led to the exploration of various therapeutic targets, with the glucagon receptor emerging as a key area of interest. Antagonizing the glucagon receptor offers a promising mechanism to counteract the excessive hepatic glucose production that contributes to hyperglycemia in diabetic patients. This guide provides a systematic review and comparison of prominent glucagon receptor antagonists (GRAs), summarizing available clinical data, and detailing the experimental protocols used to evaluate these compounds. While this review aims to be comprehensive, it is important to note the limited availability of public data for specific compounds like this compound, a potent and selective glucagon receptor antagonist. Despite extensive searches, detailed preclinical and clinical data for this compound from its primary publication were not accessible, precluding a direct quantitative comparison. Therefore, this guide will focus on well-documented GRAs from clinical trials, namely LY2409021 and RVT-1502, to provide a valuable comparative framework for researchers.
Glucagon Receptor Signaling Pathway
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production.[1][2][3] Its effects are mediated through the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[4][5] Upon glucagon binding, the receptor activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), initiating a signaling cascade that promotes glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[5] Glucagon receptor antagonists competitively bind to the GCGR, blocking the binding of endogenous glucagon and thereby inhibiting this signaling pathway, leading to reduced hepatic glucose output.[6]
Comparative Clinical Efficacy of Glucagon Receptor Antagonists
Clinical trials with small-molecule GRAs have demonstrated their potential to improve glycemic control in patients with T2DM. The following tables summarize the key efficacy data from phase 2 studies of LY2409021 and RVT-1502.
Table 1: Change in HbA1c from Baseline in Phase 2 Clinical Trials
| Compound | Dose | Treatment Duration | Mean Change in HbA1c from Baseline | Placebo-Adjusted Change in HbA1c | Reference |
| LY2409021 | 10 mg | 12 weeks | -0.83% | -0.94% | [7] |
| 30 mg | 12 weeks | -0.65% | -0.76% | [7] | |
| 60 mg | 12 weeks | -0.66% | -0.77% | [7] | |
| 2.5 mg | 24 weeks | -0.45% | -0.30% | [7] | |
| 10 mg | 24 weeks | -0.78% | -0.63% | [7] | |
| 20 mg | 24 weeks | -0.92% | -0.77% | [7] | |
| RVT-1502 | 5 mg | 12 weeks | - | -0.74% | [6] |
| 10 mg | 12 weeks | - | -0.76% | [6] | |
| 15 mg | 12 weeks | - | -1.05% | [6] |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline in Phase 2 Clinical Trials
| Compound | Dose | Treatment Duration | Mean Change in FPG from Baseline (mmol/L) | Placebo-Adjusted Change in FPG (mmol/L) | Reference |
| LY2409021 | 10 mg | 24 weeks | - | - | [7] |
| 20 mg | 24 weeks | - | - | [7] | |
| RVT-1502 | 5 mg | 12 weeks | - | -2.1 | [6] |
| 10 mg | 12 weeks | - | -2.2 | [6] | |
| 15 mg | 12 weeks | - | -2.6 | [6] |
Safety and Tolerability Profile
A critical aspect of the development of GRAs is their safety profile. While generally well-tolerated, some class-effects have been observed in clinical trials.
Table 3: Key Safety Findings for Glucagon Receptor Antagonists
| Compound | Common Adverse Events | Effects on Liver Enzymes | Effects on Lipids | Effects on Blood Pressure | Reference |
| LY2409021 | Generally well-tolerated | Dose-dependent, reversible increases in ALT and AST | Small, but statistically significant increases in total and LDL cholesterol | Small, but statistically significant increases in systolic and diastolic blood pressure | [2][7] |
| RVT-1502 | Generally well-tolerated, low incidence of hypoglycemia | Mild, reversible increases in aminotransferases, not dose-related | No clinically significant changes in lipids | Mild increases in blood pressure, not dose-related or consistent | [6] |
Experimental Protocols
The characterization of glucagon receptor antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key assays.
In Vitro Assays
1. Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the glucagon receptor.
-
Objective: To determine the binding affinity (Ki) of the antagonist for the glucagon receptor.
-
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-Glucagon.
-
Test compounds (e.g., this compound, LY2409021).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled glucagon.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (HTRF)
This assay measures the ability of an antagonist to inhibit glucagon-stimulated cAMP production in cells expressing the glucagon receptor.
-
Objective: To determine the functional potency (IC50) of the antagonist.
-
Materials:
-
Cells expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Glucagon.
-
Test compounds.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Seed the cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of glucagon (typically the EC80) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP antibody).
-
Incubate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.
-
In Vivo Assays
1. Glucagon Challenge Test in Mice
This test evaluates the ability of an antagonist to block the hyperglycemic effect of an exogenous glucagon challenge in vivo.
-
Objective: To assess the acute in vivo efficacy of the antagonist.
-
Materials:
-
Mice (e.g., C57BL/6 or a humanized GCGR mouse model).
-
Glucagon.
-
Test compound formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Vehicle control.
-
Glucometer and test strips.
-
-
Procedure:
-
Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Administer the test compound or vehicle to the mice at a predetermined time before the glucagon challenge (this depends on the compound's pharmacokinetics).
-
At time 0, administer a bolus of glucagon (e.g., 15-30 µg/kg) via intraperitoneal injection.
-
Measure blood glucose levels from tail vein blood at baseline (before glucagon injection) and at several time points after the challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
-
Compare the glucose AUC between the vehicle-treated and antagonist-treated groups to determine the percentage of inhibition of the glucagon-induced glucose spike.
-
Conclusion
Glucagon receptor antagonists represent a promising therapeutic class for the management of type 2 diabetes. Clinical data from compounds like LY2409021 and RVT-1502 demonstrate significant efficacy in lowering HbA1c and fasting plasma glucose. However, the development of these agents has been accompanied by safety concerns, including elevations in liver enzymes, lipids, and blood pressure, which require careful monitoring and further investigation. The lack of publicly available, detailed data for compounds such as this compound highlights the challenges in conducting comprehensive, up-to-date comparative analyses in a rapidly evolving field. Continued research and transparent data sharing will be crucial for advancing the development of safe and effective glucagon receptor antagonists for the benefit of patients with type 2 diabetes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. m.youtube.com [m.youtube.com]
Evaluating the Long-Term Preclinical Effects of SCH 900822: A Comparative Analysis
SCH 900822, a potent and selective antagonist of the human glucagon receptor (hGCGR), has been investigated for its potential in managing type 2 diabetes. The primary mechanism of action involves blocking the effects of glucagon, a hormone that raises blood glucose levels by stimulating glucose production in the liver. While initial studies have demonstrated its glucose-lowering capabilities in animal models, a comprehensive evaluation of its long-term effects is crucial for further development. This guide provides a comparative analysis of this compound against other established and emerging anti-diabetic agents, with a focus on long-term preclinical data in animal models.
It is important to note that publicly available data on the long-term efficacy and chronic toxicology of this compound is limited. Therefore, this guide will compare the known preclinical profile of this compound with the more extensive long-term data available for other glucagon receptor antagonists, as well as leading alternative therapies such as GLP-1 receptor agonists and SGLT2 inhibitors.
Mechanism of Action: Targeting the Glucagon Signaling Pathway
Glucagon exerts its effects by binding to the glucagon receptor (GCGR), a G-protein coupled receptor predominantly found on liver cells. This binding initiates a signaling cascade that ultimately leads to increased glucose production (gluconeogenesis) and breakdown of glycogen (glycogenolysis), thereby raising blood glucose levels.[1][2][3] this compound and other glucagon receptor antagonists act by competitively blocking this initial binding step, thus mitigating glucagon's hyperglycemic effects.[1]
Comparative Efficacy in Animal Models
Preclinical studies are fundamental in establishing the proof-of-concept for new therapeutic agents. For anti-diabetic drugs, key efficacy endpoints in animal models include reductions in blood glucose, glycated hemoglobin (HbA1c), and improvements in glucose tolerance.
This compound: Initial pharmacodynamic studies in diet-induced obese (DIO) mice demonstrated that single oral doses of this compound at 3 and 10 mg/kg lowered 24-hour non-fasting glucose levels.[4] Furthermore, at a dose of 30 mg/kg, it was shown to decrease fasting blood glucose in a streptozotocin-treated DIO mouse model and blunt the glucose excursion stimulated by exogenous glucagon in prediabetic mice.[4]
Alternative Therapies: In contrast to the limited data for this compound, extensive long-term studies in various diabetic animal models are available for other drug classes.
-
GLP-1 Receptor Agonists (e.g., Liraglutide): Chronic administration of liraglutide in UCD-T2DM rats delayed the onset of diabetes by over four months compared to control animals.[5] This was accompanied by significant reductions in fasting plasma glucose, HbA1c, and preservation of islet morphology.[5] Liraglutide treatment also led to reduced food intake and body weight.[5][6][7]
-
SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin): In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, four weeks of treatment with canagliflozin significantly decreased HbA1c and improved insulin secretion.[8][9] In obese animal models, canagliflozin also led to reduced body weight gain.[8][9] Long-term treatment with canagliflozin in C57BL/6 male mice resulted in a lower body weight gain and an increased lifespan.[10]
| Compound/Class | Animal Model | Duration of Study | Key Efficacy Findings |
| This compound | Diet-Induced Obese (DIO) Mice | Acute (Single Dose) | Lowered 24-hour non-fasting glucose.[4] |
| STZ-Treated DIO Mice | Acute (Single Dose) | Decreased fasting blood glucose.[4] | |
| Liraglutide | UCD-T2DM Rats | Up to 15 months | Delayed onset of diabetes, lowered fasting plasma glucose and HbA1c, preserved islet morphology, reduced body weight.[5] |
| Obese Candy-Fed Rats | 12 weeks | Reduced body weight and shifted food preference from candy to chow.[6] | |
| Canagliflozin | Zucker Diabetic Fatty (ZDF) Rats | 4 weeks | Decreased HbA1c and improved insulin secretion.[8][9] |
| db/db Mice | Acute | Dose-dependently reduced non-fasting blood glucose.[8] | |
| C57BL/6 Mice | Long-term | Extended median survival and led to less weight gain in males.[10] | |
| Dapagliflozin | Sprague-Dawley Rats | Up to 6 months | Showed pharmacologically mediated glucosuria and osmotic diuresis.[11][12] |
Long-Term Safety and Toxicology in Animal Models
The evaluation of long-term safety is a critical component of preclinical drug development, often involving chronic toxicology studies in two species (a rodent and a non-rodent).
This compound: As of the latest available information, no long-term or chronic toxicology data for this compound in animal models has been publicly disclosed.
Other Glucagon Receptor Antagonists: Clinical development of some small molecule glucagon receptor antagonists has been hampered by dose-dependent adverse effects observed in both preclinical and clinical studies. These include increases in LDL cholesterol, body weight, blood pressure, and liver transaminases (ALT/AST).[13][14] For instance, the glucagon receptor antagonist LY2409021 was associated with modest, reversible increases in serum aminotransferases in clinical trials.[15][16]
Alternative Therapies: Long-term toxicology studies for approved drugs like GLP-1 receptor agonists and SGLT2 inhibitors are extensive.
-
GLP-1 Receptor Agonists (e.g., Semaglutide): Lifetime exposure to semaglutide in mice and rats resulted in a dose-dependent and treatment-duration-dependent increase in the incidence of thyroid C-cell tumors.[17] However, the human relevance of this finding is still under evaluation. Non-human primate studies with liraglutide and semaglutide have not shown treatment-related histopathological abnormalities in the pancreas.[18]
-
SGLT2 Inhibitors (e.g., Dapagliflozin): Chronic toxicology studies of dapagliflozin in Sprague-Dawley rats (up to 6 months) and beagle dogs (up to 1 year) at exposures significantly higher than the maximum recommended human dose showed no adverse effects on the kidneys or urogenital tract.[11][12] In rats, at very high exposures, tissue mineralization and bone accretion were observed, which were deemed not relevant to human safety.[11]
| Compound/Class | Animal Model | Duration of Study | Key Safety/Toxicology Findings |
| This compound | - | - | No publicly available long-term data. |
| Other GRAs (e.g., LY2409021) | Rodents, Monkeys, Humans | - | Potential for elevated liver transaminases, LDL cholesterol, and blood pressure.[13][15][16] |
| Semaglutide | Mice and Rats | Lifetime | Dose-dependent increase in thyroid C-cell tumors.[17] |
| Cynomolgus Monkeys | Up to 52 weeks | No treatment-related pancreatic histopathological abnormalities.[18] | |
| Dapagliflozin | Sprague-Dawley Rats | Up to 6 months | No adverse effects at clinically relevant exposures.[11][12] |
| Beagle Dogs | Up to 1 year | No adverse effects at clinically relevant exposures.[11][12] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a representative workflow for evaluating a novel anti-diabetic agent in a rodent model of type 2 diabetes.
Example Protocol: Chronic Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a well-established model of obesity, insulin resistance, and type 2 diabetes, are typically used.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.
-
Baseline Data: Prior to treatment initiation, baseline body weight, fasting blood glucose, and HbA1c levels are measured.
-
Grouping: Animals are randomized into treatment groups (e.g., vehicle control, low-dose, mid-dose, high-dose of the test compound, and a positive control).
-
Drug Administration: The test compound is administered daily via a clinically relevant route (e.g., oral gavage) for a specified duration (e.g., 4 to 12 weeks).
-
In-life Monitoring: Body weight and food and water consumption are monitored regularly. Clinical observations for any signs of toxicity are performed daily.
-
Efficacy Assessments: Blood glucose is monitored periodically. At the end of the study, terminal blood samples are collected for HbA1c, insulin, and lipid profile analysis. An oral glucose tolerance test (OGTT) may be performed to assess improvements in glucose disposal.
-
Safety and Toxicology Assessments: At termination, a full necropsy is performed. Organs such as the liver, kidneys, and pancreas are weighed and preserved for histopathological examination. Blood samples are analyzed for clinical chemistry and hematology parameters to assess organ function and potential toxicity.
Conclusion
This compound has demonstrated promising acute glucose-lowering effects in preclinical models of type 2 diabetes by antagonizing the glucagon receptor. However, a comprehensive understanding of its long-term efficacy and safety profile requires further investigation through chronic animal studies. In comparison, established anti-diabetic drug classes, such as GLP-1 receptor agonists and SGLT2 inhibitors, have a wealth of long-term preclinical data that have largely translated into successful clinical outcomes. The development of other glucagon receptor antagonists has highlighted potential safety concerns, particularly regarding liver function, that would need to be carefully evaluated for this compound in long-term toxicology studies. Future research should focus on generating these crucial long-term datasets to fully assess the therapeutic potential of this compound in the management of type 2 diabetes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chronic Administration of the Glucagon-Like Peptide-1 Analog, Liraglutide, Delays the Onset of Diabetes and Lowers Triglycerides in UCD-T2DM Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Nonclinical toxicology assessments support the chronic safety of dapagliflozin, a first-in-class sodium-glucose cotransporter 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. novo-pi.com [novo-pi.com]
- 18. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
Proper Disposal of SCH 900822: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of SCH 900822, a research chemical. Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound should be handled as a hazardous waste unless a formal hazard assessment by qualified personnel determines otherwise.
Waste Characterization and Handling
Prior to disposal, it is crucial to characterize the waste stream containing this compound. This involves identifying all constituents, including the compound itself, any solvents, and other reagents.
Key Handling and Storage Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste. The container must be in good condition, with no signs of degradation.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste mixture and their approximate concentrations. The accumulation start date must also be clearly marked.
-
Segregation: Store waste containers of this compound segregated from incompatible materials. As a general precaution, avoid mixing with strong acids, bases, or oxidizing agents.[1][2]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[1][2]
Disposal Procedures for this compound Waste
The primary and recommended disposal route for this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Contact EHS: Initiate a waste pickup request with your institution's EHS office. Provide them with a complete and accurate description of the waste, including the information from the hazardous waste label.
-
Packaging for Transport: Ensure the waste container is properly sealed and labeled. If required by your EHS office, place the primary container in secondary containment to prevent spills during transport.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.
-
Handover: Transfer the waste to authorized EHS personnel or the licensed waste disposal vendor during the scheduled pickup.
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: Unless explicitly approved by your institution's EHS office for a fully characterized and neutralized non-hazardous aqueous solution, do not dispose of this compound waste down the sanitary sewer.[2][3][4]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound, such as contaminated labware or spill cleanup materials, must be disposed of as hazardous waste and not in the regular trash.[5][6][7]
-
Do Not Evaporate: Evaporation of chemical waste in a fume hood is not an acceptable method of disposal.[2]
Disposal of Empty Containers
Containers that held this compound must be managed carefully to ensure they are free of hazardous residue before being discarded.
-
Acutely Hazardous Waste Consideration: If this compound were to be classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed.[2][5][8] The rinsate must be collected and disposed of as hazardous waste.[2][5][8]
-
General Procedure for Non-Acutely Hazardous Waste: For containers that held chemicals not classified as acutely hazardous, they can be considered empty if all contents have been removed by normal means (e.g., pouring, scraping).[5]
-
Rinsing: It is best practice to rinse the empty container with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste.[1] Subsequent rinses of water may be permissible for drain disposal, pending institutional approval.
-
Defacing Labels: Completely remove or deface the original chemical label to prevent misidentification.[1][2][9]
-
Final Disposal: Once thoroughly cleaned and with the label removed, the container may be disposed of in the regular trash or recycling, in accordance with your institution's policies.[5]
-
Quantitative Data Summary
Since specific quantitative data for this compound disposal is unavailable, the following table provides general guidelines for laboratory hazardous waste accumulation.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in Lab | 10 gallons | [1] |
| Maximum Acute Hazardous Waste Volume in Lab | 1 quart | [2] |
| Residue in "Empty" Container (non-acute) | ≤ 3% by weight | [8] |
| pH Range for Potential Drain Disposal (with approval) | 5.5 - 10.5 | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sfasu.edu [sfasu.edu]
Safeguarding Your Research: A Guide to Handling SCH 900822
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. In the absence of a specific Safety Data Sheet (SDS) for SCH 900822, it is crucial to treat this compound as potentially hazardous and to adhere to the highest safety standards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent research chemicals.
When dealing with a compound of unknown toxicity, a conservative approach is necessary to ensure the safety of all laboratory personnel and the environment.[1] The following procedures are based on established guidelines for managing potent pharmaceutical compounds and novel chemical entities.[1][2][3]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure. The level of PPE should be determined by a thorough risk assessment of the specific procedures being performed.[4] Below is a summary of recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Low-Hazard Tasks (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Moderate-Hazard Tasks (e.g., weighing, preparing solutions in a ventilated enclosure) | - Disposable lab coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves- Face shield (if splash hazard is present) |
| High-Hazard Tasks (e.g., handling powders outside of a contained system, potential for aerosol generation) | - Full-coverage protective suit- Chemical splash goggles and a face shield- Double-gloving with chemically resistant gloves- Respiratory protection (e.g., a properly fitted N95 or higher-level respirator) |
It is essential that all PPE meets NIOSH (National Institute of Occupational Safety and Health) or ANSI (American National Standards Institute) standards.[4]
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and contamination. The following step-by-step process outlines the key stages of handling this compound, from receipt to disposal.
Experimental Protocols
Working with Novel Compounds of Unknown Hazard
Given that the specific hazards of this compound are not well-documented, it is prudent to handle it as a potent compound.[2][3] All manipulations should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]
Weighing and Solution Preparation:
-
Preparation: Before handling the compound, ensure the work area within the fume hood is clean and free of unnecessary equipment. Line the work surface with absorbent paper.
-
Tare Weighing: Use an analytical balance inside the fume hood. Place a clean, tared weigh boat on the balance.
-
Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat. Avoid creating dust.
-
Dissolving: Transfer the weighed compound to a suitable vessel. Add the solvent slowly to avoid splashing.
-
Cleaning: Decontaminate the spatula and weigh boat with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[5][6]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent paper, should be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless compatibility is known.
-
Unused Compound: Any unused or expired this compound should be disposed of as hazardous chemical waste.[5]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[5][7]
By implementing these safety measures, researchers can handle this compound responsibly, ensuring a safe laboratory environment while advancing their scientific endeavors.
References
- 1. twu.edu [twu.edu]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
